molecular formula C10H11F2N B1317459 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 907973-46-0

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1317459
CAS No.: 907973-46-0
M. Wt: 183.2 g/mol
InChI Key: CUGDJBUUTWZPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDJBUUTWZPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233199
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907973-46-0
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907973-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated bicyclic amine that can serve as a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the intramolecular Friedel-Crafts acylation to form the key intermediate, 5,7-Difluoro-1-tetralone, followed by reductive amination to yield the target primary amine.

I. Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The process begins with the cyclization of 4-(2,4-Difluorophenyl)butyric acid to form the corresponding tetralone, which is then converted to the desired amine.

G A 4-(2,4-Difluorophenyl)butyric acid B 5,7-Difluoro-1-tetralone A->B  Polyphosphoric Acid,  P2O5, 80°C C This compound B->C  Reductive Amination  (e.g., NH3, H2, Raney Ni)

Caption: Two-step synthesis of the target amine.

II. Step 1: Synthesis of 5,7-Difluoro-1-tetralone

The initial step involves an intramolecular Friedel-Crafts acylation, a robust method for forming the tetralone ring system.[1] This is achieved by treating 4-(2,4-Difluorophenyl)butyric acid with a mixture of polyphosphoric acid and phosphorous pentoxide.[2]

Experimental Protocol
  • A mixture of 120 g of Polyphosphoric acid (PPA) and 12 g of phosphorous pentoxide (P₂O₅) is prepared and stirred at 60°C until a homogeneous solution is formed.[2]

  • To this mixture, 43 g of 4-(2,4-Difluorophenyl)butyric acid is added.[2]

  • The reaction mixture is then heated to 80°C and stirred for 1.5 hours.[2]

  • After the reaction is complete, the mixture is cooled and carefully poured onto ice-water.[2]

  • The aqueous mixture is extracted with ether. The combined organic layers are then washed sequentially with a sodium carbonate solution and a sodium chloride solution.[2]

  • The organic phase is dried, treated with a small amount of activated charcoal, and the solvent is removed by evaporation.[2]

  • The resulting crude product can be purified by either silica gel chromatography using a hexane/ethyl acetate (4:1) eluant or by vacuum sublimation (0.65 mbar at 100°C) to yield the pure 5,7-Difluoro-1-tetralone.[2] The melting point of the purified product is 89-91°C.[2]

Reagent Data
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-(2,4-Difluorophenyl)butyric acid200.1843 g0.215
Polyphosphoric acidN/A120 gCatalyst/Solvent
Phosphorous pentoxide141.9412 g0.085

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Mix PPA and P2O5 B Stir at 60°C A->B C Add Butyric Acid Derivative B->C D Stir at 80°C for 1.5h C->D E Pour onto Ice-Water D->E F Extract with Ether E->F G Wash Organic Layers F->G H Dry & Evaporate G->H I Silica Gel Chromatography H->I J Vacuum Sublimation H->J

Caption: Workflow for the synthesis of 5,7-Difluoro-1-tetralone.

III. Step 2: Reductive Amination of 5,7-Difluoro-1-tetralone

The conversion of the ketone intermediate to the target primary amine is accomplished via reductive amination. This standard transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the amine. While a specific protocol for 5,7-Difluoro-1-tetralone is not detailed in the provided search results, a general and effective method involves catalytic hydrogenation.

General Experimental Protocol
  • The 5,7-Difluoro-1-tetralone is dissolved in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

  • A hydrogenation catalyst, typically Raney Nickel or Palladium on carbon, is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically from 50 psi to 500 psi) in a pressure vessel.

  • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure.

  • The crude amine product can then be purified by standard methods, such as crystallization or chromatography, to yield this compound.

Reagent and Condition Data
Reagent/ConditionDescription
5,7-Difluoro-1-tetraloneStarting material from Step 1
SolventMethanol or Ethanol (saturated with Ammonia)
Ammonia SourceAnhydrous ammonia gas
CatalystRaney Nickel or 5-10% Palladium on Carbon
Reducing AgentHydrogen gas (H₂)
Pressure50 - 500 psi
TemperatureRoom Temperature to 50°C

IV. Summary of Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-(2,4-Difluorophenyl)butyric acidC₁₀H₁₀F₂O₂200.18Starting Material
5,7-Difluoro-1-tetraloneC₁₀H₈F₂O182.17Intermediate[3]
This compoundC₁₀H₁₁F₂N183.20Final Product

References

An In-depth Technical Guide to the Chemical Properties of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of the tetralin scaffold, a structural motif of interest in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical data.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. The information available is primarily from commercial suppliers and computational predictions for related isomers.

Table 1: General and Computed Properties

PropertyValueSource
Chemical Formula C₁₀H₁₁F₂NChemspace[1]
Molecular Weight 183.20 g/mol PubChem[2]
CAS Number 907973-46-0 (free amine)BLDpharm
1199783-14-6 (hydrochloride salt)AbacipharmTech[3]
1807940-93-7 ((1S)-enantiomer hydrochloride)Chemspace[1]
Computed XLogP3-AA 1.9PubChem (for 6,8-difluoro isomer)[2]
Computed Hydrogen Bond Donor Count 1PubChem (for 6,8-difluoro isomer)[2]
Computed Hydrogen Bond Acceptor Count 3PubChem (for 6,8-difluoro isomer)[2]
Computed Rotatable Bond Count 0PubChem (for 6,8-difluoro isomer)[2]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the reviewed literature. However, the expected spectral characteristics can be inferred from the known properties of primary amines and related fluorinated tetralin structures.

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR - Aromatic protons in the region of 6.5-7.5 ppm, showing coupling to fluorine. - Aliphatic protons of the tetrahydronaphthalene ring system between 1.5-3.5 ppm. - A broad singlet for the amine (-NH₂) protons, the chemical shift of which is concentration-dependent.[4]
¹³C NMR - Aromatic carbons in the region of 110-160 ppm, with carbon-fluorine coupling. - Aliphatic carbons between 20-50 ppm. - The carbon bearing the amine group (C1) would appear in the range of 45-60 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.[5] - N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.[5] - C-N stretching in the range of 1020-1250 cm⁻¹.[5] - C-F stretching in the region of 1000-1400 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the exact mass of the compound. - Fragmentation patterns typical of tetralin derivatives, including loss of the amine group and ring fragmentation.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 4-(2,4-Difluorophenyl)butyric acid. The key intermediate is 5,7-Difluoro-1-tetralone.

Synthesis of 5,7-Difluoro-1-tetralone

This procedure is adapted from a patented method.

Experimental Protocol:

  • To a stirred mixture of 120 g of polyphosphoric acid and 12 g of phosphorus pentoxide, heated to 60°C to achieve homogeneity, 43 g of 4-(2,4-Difluorophenyl)butyric acid is added.

  • The reaction mixture is then heated to 80°C and stirred for 1.5 hours.

  • After cooling, the mixture is poured onto ice water and extracted with diethyl ether.

  • The combined organic phases are washed sequentially with sodium carbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, treated with activated charcoal, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation to afford 5,7-Difluoro-1-tetralone.

Synthesis of this compound

A potential synthetic route from the corresponding tetralone involves the formation of an intermediate followed by reduction. A common method for this transformation is reductive amination. While a specific protocol for the 5,7-difluoro derivative is not detailed in the literature, a general procedure can be outlined based on similar transformations.

Representative Experimental Protocol (Reductive Amination):

  • 5,7-Difluoro-1-tetralone is dissolved in a suitable solvent such as methanol or ethanol.

  • An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.

  • A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at room temperature.

  • The reaction is stirred at room temperature for several hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine substitution can influence factors such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the compound.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

Given that the tetralin scaffold is present in various centrally acting agents, it is plausible that this compound could be investigated for its potential effects on the central nervous system. For instance, fluorinated tryptamine derivatives have shown altered affinities for serotonergic uptake systems.[6]

Visualizations

Synthetic Pathway

Synthetic Pathway 4-(2,4-Difluorophenyl)butyric acid 4-(2,4-Difluorophenyl)butyric acid 5,7-Difluoro-1-tetralone 5,7-Difluoro-1-tetralone 4-(2,4-Difluorophenyl)butyric acid->5,7-Difluoro-1-tetralone Polyphosphoric acid, P2O5, 80°C This compound This compound 5,7-Difluoro-1-tetralone->this compound 1. NH3 source 2. Reducing agent

Synthetic route to the target compound.
Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Synthesis of Tetralone Synthesis of Tetralone Start->Synthesis of Tetralone Reductive Amination Reductive Amination Synthesis of Tetralone->Reductive Amination Purification Purification Reductive Amination->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Characterization Characterization NMR->Characterization IR->Characterization MS->Characterization

Workflow for synthesis and analysis.

Conclusion

This compound is a synthetic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data on its chemical and biological properties are currently limited in the public domain, this guide provides a summary of the available information and outlines a viable synthetic route. Further research is warranted to fully characterize this compound and explore its potential pharmacological applications.

References

Structure Elucidation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

This compound is a fluorinated derivative of tetralinamine. The presence of two fluorine atoms on the aromatic ring is expected to significantly influence its chemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁F₂N
Molecular Weight 183.20 g/mol
CAS Number 907973-46-0 (Racemate)[1]
IUPAC Name This compound

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely involve the reductive amination of the corresponding tetralone, 5,7-difluoro-1-tetralone. This intermediate could be synthesized from 3,5-difluorobromobenzene.

Diagram 2: Proposed Synthesis Workflow

workflow Start 3,5-Difluorobromobenzene Intermediate1 Formation of Grignard Reagent Start->Intermediate1 Intermediate2 Reaction with Succinic Anhydride Intermediate1->Intermediate2 Intermediate3 Friedel-Crafts Acylation Intermediate2->Intermediate3 Intermediate4 Clemmensen or Wolff-Kishner Reduction Intermediate3->Intermediate4 Intermediate5 Cyclization to 5,7-Difluoro-1-tetralone Intermediate4->Intermediate5 FinalStep Reductive Amination Intermediate5->FinalStep Product This compound FinalStep->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols (Proposed)

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone

  • Grignard Reagent Formation: 3,5-Difluorobromobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Acylation: The Grignard reagent is then reacted with succinic anhydride at low temperature (-78 °C to 0 °C) followed by acidic workup to yield 4-(3,5-difluorophenyl)-4-oxobutanoic acid.

  • Reduction: The keto acid is reduced using a standard method such as Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction to give 4-(3,5-difluorophenyl)butanoic acid.

  • Cyclization: The resulting butanoic acid derivative is cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or triflic acid with heating to afford 5,7-difluoro-1-tetralone.

Protocol 2: Reductive Amination to Yield this compound

  • Imine Formation: 5,7-Difluoro-1-tetralone is dissolved in a suitable solvent such as methanol or ethanol, and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The reaction is stirred, often with a dehydrating agent, to form the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine to the corresponding primary amine.

  • Workup and Purification: The reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography or crystallization to yield this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and typical values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 6.7m2HAromatic C-H
~ 4.1t1HH-1 (methine)
~ 2.9 - 2.7m2HH-4 (methylene)
~ 2.0 - 1.8m2HH-2 (methylene)
~ 1.7br s2H-NH₂
~ 1.6 - 1.4m2HH-3 (methylene)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 160 - 155 (dd)Aromatic C-F
~ 145 - 140Aromatic C
~ 115 - 110 (dd)Aromatic C-H
~ 50C-1 (methine)
~ 35C-4 (methylene)
~ 30C-2 (methylene)
~ 20C-3 (methylene)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretch
1250 - 1000StrongC-F stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
183[M]⁺ (Molecular Ion)
166[M - NH₃]⁺
154[M - C₂H₅]⁺

Biological Signaling Pathways

There is currently no publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Fluorinated aminotetralins are often investigated for their potential as ligands for various receptors in the central nervous system, particularly serotonin and dopamine receptors. Further research is required to elucidate the pharmacological profile of this compound.

Diagram 3: General Investigatory Logic for Novel Aminotetralins

logic_flow Compound 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine Screening High-Throughput Screening (e.g., Receptor Binding Assays) Compound->Screening Hit_ID Hit Identification (e.g., Serotonin/Dopamine Receptor Ligand) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Caption: A logical workflow for the investigation of a novel compound's biological activity.

Conclusion

The structure of this compound can be confidently assigned based on a combination of a plausible synthetic route and predicted spectroscopic data. While direct experimental validation from published literature is currently lacking, the information presented in this guide provides a solid foundation for researchers to synthesize, characterize, and further investigate this compound for potential applications in drug discovery and development. The provided protocols and predicted data serve as a valuable starting point for such endeavors.

References

An In-depth Technical Guide to the Cyclization of 4-(2,4-Difluorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for the intramolecular cyclization of 4-(2,4-difluorophenyl)butyric acid to synthesize 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in various synthetic applications. This document outlines common and effective protocols, presents quantitative data for reaction conditions, and includes detailed experimental methodologies.

Introduction

The intramolecular Friedel-Crafts acylation of 4-(2,4-difluorophenyl)butyric acid is a critical transformation for the construction of the 6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one (also known as 6,8-difluoro-α-tetralone) scaffold. This bicyclic ketone is a valuable building block in medicinal chemistry and materials science. The presence of the two fluorine atoms on the aromatic ring can significantly influence the electronic properties and metabolic stability of target molecules. The cyclization is typically achieved under strong acidic conditions, which promote the formation of an acylium ion intermediate that then undergoes electrophilic aromatic substitution. This guide explores the most prevalent and effective methods for this transformation.

Core Cyclization Methodologies

The cyclization of 4-(2,4-difluorophenyl)butyric acid is predominantly achieved through intramolecular Friedel-Crafts acylation. The primary methods employ strong acid catalysts and dehydrating agents to facilitate the reaction. The most common approaches include the use of polyphosphoric acid (PPA), often fortified with phosphorus pentoxide (P₂O₅), Eaton's reagent, or a two-step process involving the formation of an acyl chloride followed by a Lewis acid-catalyzed cyclization.

Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid is a widely used reagent for intramolecular acylation reactions due to its strong dehydrating and acidic properties. It acts as both a solvent and a catalyst. For substrates with electron-withdrawing groups, such as the difluoro-substituted phenyl ring, harsher conditions, including the addition of phosphorus pentoxide (P₂O₅) to the PPA, may be necessary to drive the reaction to completion.

dot```dot graph "Polyphosphoric_Acid_Mediated_Cyclization" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Nodes substrate [label="4-(2,4-Difluorophenyl)butyric acid", shape=plaintext]; reagents [label="PPA, P₂O₅", shape=plaintext, fontcolor="#EA4335"]; intermediate [label="Acylium Ion Intermediate", shape=box, style=dashed, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; product [label="6,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one", shape=plaintext];

// Edges substrate -> intermediate [label="Activation"]; intermediate -> product [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; reagents -> intermediate [style=invis]; }

Caption: Cyclization using Eaton's Reagent.

Two-Step Cyclization via Acyl Chloride

A common alternative to direct cyclization with strong acids is a two-step approach. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, a strong Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is used to catalyze the intramolecular Friedel-Crafts acylation of the resulting acyl chloride.

dot

Spectroscopic Profile of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the limited availability of experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. This guide is intended to support researchers in the identification, characterization, and development of related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from spectral data of 1-aminotetralin and known substituent effects of fluorine on aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.0-7.2m1HAr-H (H6)The fluorine atoms at positions 5 and 7 will cause complex splitting (coupling with H and F).
~6.8-7.0m1HAr-H (H8)The fluorine atoms at positions 5 and 7 will cause complex splitting.
~4.2t1HCH-NH₂ (H1)The benzylic proton will be a triplet due to coupling with the adjacent CH₂ group.
~2.8-3.0m2HAr-CH₂ (H4)
~1.8-2.2m4H-CH₂-CH₂- (H2, H3)
~1.6br s2H-NH₂The chemical shift of the amine protons can vary depending on the solvent and concentration.

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentNotes
~160 (dd)C5, C7Large one-bond C-F coupling (~245 Hz) and smaller three-bond C-F coupling.
~140 (t)C4aTriplet due to two-bond C-F coupling.
~135 (t)C8aTriplet due to two-bond C-F coupling.
~115 (dd)C6, C8Doublet of doublets due to two- and four-bond C-F coupling.
~50C1
~30C4
~25C2
~20C3

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
-110 to -120mF5, F7The two fluorine atoms are expected to be chemically equivalent and will appear as a multiplet due to coupling with aromatic protons.

Reference: CFCl₃ at 0.00 ppm

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, sharp (doublet)N-H stretching (primary amine)
3000-3100MediumAromatic C-H stretching
2850-2960MediumAliphatic C-H stretching
1600-1620MediumN-H bending (scissoring)
1450-1500StrongAromatic C=C stretching
1100-1200StrongC-F stretching
Table 5: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
183100[M]⁺ (Molecular Ion)
16660[M - NH₃]⁺
15440[M - C₂H₅]⁺
13930[M - C₃H₆]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis

A potential synthetic route to this compound could involve the reductive amination of 5,7-difluoro-1-tetralone. A general procedure is as follows:

  • Dissolution: Dissolve 5,7-difluoro-1-tetralone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonium Acetate Addition: Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

    • ¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-4096 scans with proton decoupling.

  • ¹⁹F NMR:

    • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

    • Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

    • Parameters: Use a spectral width of approximately 200 ppm and an external reference of CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing a drop onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 5,7-Difluoro-1-tetralone reaction Reductive Amination start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for synthesis and spectroscopic characterization.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the novel compound 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Due to the absence of published experimental spectra, this guide is based on highly accurate predicted data to facilitate the identification and characterization of this molecule in research and development settings. The methodologies and data presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and structurally related fluorinated compounds.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms. The data is presented in the tables below, offering a clear and concise summary of the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Integration
1-H4.15TripletJ = 4.51H
2-H1.85Multiplet2H
3-H1.95Multiplet2H
4-H2.80Multiplet2H
6-H6.75Triplet of DoubletsJ = 9.0, 2.51H
8-H6.85Triplet of DoubletsJ = 9.0, 2.51H
NH₂(Broad)Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Atom Number(s)Predicted Chemical Shift (ppm)
1-C48.5
2-C30.0
3-C20.0
4-C28.0
4a-C138.0 (dd, J ≈ 15, 5 Hz)
5-C160.0 (dd, J ≈ 245, 15 Hz)
6-C102.0 (dd, J ≈ 25, 5 Hz)
7-C162.0 (dd, J ≈ 250, 15 Hz)
8-C110.0 (dd, J ≈ 20, 5 Hz)
8a-C125.0 (dd, J ≈ 10, 5 Hz)

Note: Coupling constants for ¹³C-F are estimations and may vary in experimental data.

Experimental Protocol

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of fluorinated organic compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of amine proton signals.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • The probe should be tuned to the appropriate frequencies for ¹H and ¹³C observation. For fluorinated compounds, a probe with ¹⁹F decoupling capabilities is highly recommended for ¹³C NMR acquisition.[2]

3. ¹H NMR Data Acquisition:

  • Experiment: Standard one-dimensional proton NMR experiment.

  • Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically -2 to 12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Data Acquisition:

  • Experiment: One-dimensional carbon-13 NMR with proton decoupling. For this compound, ¹⁹F decoupling is also crucial to simplify the spectrum and enhance signal intensity.[2][3]

  • Pulse Sequence: A standard pulse sequence with proton and fluorine decoupling (e.g., a modified 'zgpg' sequence).

  • Spectral Width: Typically 0 to 200 ppm.

  • Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C{1H, 19F} NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Multiplicity Multiplicity Analysis Referencing->Multiplicity Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration (1H NMR) Referencing->Integration Structure Structure Elucidation ChemShift->Structure Multiplicity->Structure Coupling->Structure Integration->Structure

Caption: Workflow for NMR analysis of the target compound.

Structure_Elucidation_Logic cluster_1h_data 1H NMR Data cluster_13c_data 13C NMR Data cluster_correlation Structural Correlation H1_Shifts Chemical Shifts (ppm) - Aromatic (6.7-6.9) - Aliphatic (1.8-4.2) Aromatic_Ring Difluorinated Aromatic Ring H1_Shifts->Aromatic_Ring Tetralin_Core Tetrahydronaphthalene Core Structure H1_Shifts->Tetralin_Core Amine_Group Amine Functional Group at C1 H1_Shifts->Amine_Group H1_Mult Multiplicities - t, m, td H1_Mult->Tetralin_Core H1_Int Integration - Proton Count H1_Int->Tetralin_Core C13_Shifts Chemical Shifts (ppm) - Aromatic (100-165) - Aliphatic (20-50) C13_Shifts->Aromatic_Ring C13_Shifts->Tetralin_Core C13_Coupling 13C-19F Couplings - Large 1J(CF) - Smaller 2,3J(CF) C13_Coupling->Aromatic_Ring Final_Structure Confirmed Structure: 5,7-Difluoro-1,2,3,4-tetra- hydronaphthalen-1-amine Aromatic_Ring->Final_Structure Tetralin_Core->Final_Structure Amine_Group->Final_Structure

Caption: Logic for structure elucidation from NMR data.

References

Mass Spectrometry Analysis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The content herein is designed to offer a foundational understanding for researchers, scientists, and drug development professionals, enabling them to develop and execute robust analytical protocols for this compound and its analogs. Due to the limited availability of specific experimental data for this molecule in published literature, this guide synthesizes information from established mass spectrometry principles of analogous structures, including fluorinated compounds and primary amines.

Introduction

This compound is a fluorinated derivative of the tetralin amine scaffold, a core structure found in various biologically active compounds. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, metabolic stability, and biological activity. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds in complex matrices. This guide will cover theoretical fragmentation patterns, proposed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation.

Predicted Mass Spectrometry Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. The monoisotopic mass of the parent molecule (C₁₀H₁₁F₂N) is 183.0859 g/mol .[1]

Table 1: Predicted m/z Values for Protonated Molecule and Key Adducts

Ion SpeciesPredicted m/zDescription
[M+H]⁺184.0937Protonated molecule
[M+Na]⁺206.0757Sodium adduct
[M+K]⁺222.0496Potassium adduct
[2M+H]⁺367.1805Protonated dimer

Table 2: Predicted Major Mass Fragments for [M+H]⁺ (m/z = 184.0937)

Predicted Fragment m/zProposed Neutral LossProposed Fragment Structure/Description
167.0880NH₃Loss of ammonia from the protonated amine
165.0723HFLoss of hydrogen fluoride
154.0828C₂H₅NAlpha-cleavage with loss of ethylamine moiety
145.0642C₂H₄ + HFSequential loss of ethylene and hydrogen fluoride
136.0569C₂H₅N + H₂OAlpha-cleavage followed by loss of water (rearrangement)
127.0511C₃H₆NBeta-cleavage with loss of propylamine radical
109.0400C₄H₈N₂Fragmentation of the aliphatic ring

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of non-volatile and thermally labile compounds like the target analyte.

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to prepare working standards.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 45 psi.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Precursor Ion: 184.1 m/z.

  • Product Ions (for MRM): Monitor at least two transitions (e.g., 184.1 -> 167.1 and 184.1 -> 154.1). Collision energies should be optimized for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of primary amines.[2][3]

Derivatization (Acylation):

  • Evaporate a solution containing the analyte to dryness.

  • Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-550 m/z.

  • Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [M+H]⁺ m/z = 184.0937 F1 m/z = 167.0880 M->F1 - NH₃ F2 m/z = 154.0828 M->F2 - C₂H₅N (alpha-cleavage) F3 m/z = 165.0723 M->F3 - HF

Caption: Predicted ESI+ Fragmentation Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Tissue) B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G Electrospray Ionization (ESI+) F->G H Tandem Mass Spectrometry (MS/MS) G->H I Data Acquisition H->I J Quantification & Confirmation I->J

Caption: General LC-MS/MS Experimental Workflow.

Discussion of Fragmentation

The fragmentation of this compound is expected to follow established patterns for primary amines and fluorinated aromatic compounds.

  • Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[4][5] For the target molecule, this would result in the loss of a C₂H₅N radical, leading to a stable benzylic cation.

  • Loss of Ammonia: The loss of a neutral ammonia molecule (NH₃) from the protonated molecular ion is a common fragmentation pathway for primary amines.

  • Loss of Hydrogen Fluoride: The presence of fluorine atoms on the aromatic ring introduces the possibility of losing hydrogen fluoride (HF). This fragmentation can provide information about the position of the fluorine substituents.

  • Ring Fragmentation: The tetralin ring system can also undergo fragmentation, although these fragments are typically of lower abundance compared to those resulting from the cleavage of the amine side chain.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both LC-MS/MS and GC-MS offer a solid starting point for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics. While the provided data is predictive, it is based on well-established principles of mass spectrometry. Experimental verification is essential to confirm these predictions and to develop fully validated analytical methods for this and related compounds.

References

In-Depth Technical Guide on the Physical Characteristics of Fluorinated Tetralin Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of fluorinated tetralin amines, a chemical class of significant interest in modern medicinal chemistry and drug development. The introduction of fluorine into the tetralin amine scaffold can profoundly influence a molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This document outlines these effects, presents available quantitative data, details standard experimental protocols for property determination, and illustrates relevant synthetic and experimental workflows.

The Influence of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to modulate various properties.[1][2] In the context of tetralin amines, fluorination can lead to significant changes in basicity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Basicity (pKa): The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. When fluorine is introduced into the tetralin amine structure, it can decrease the electron density on the nitrogen atom of the amine. This reduction in electron density lowers the amine's ability to accept a proton, thus decreasing its basicity.[3] This is reflected in a lower pKa value for the conjugate acid of the amine. The magnitude of this effect is dependent on the position and number of fluorine atoms relative to the amine group.[3]

Lipophilicity (LogP): The effect of fluorination on lipophilicity (LogP) is complex and can be context-dependent.[4][5] While highly fluorinated motifs can increase lipophilicity, strategic placement of a few fluorine atoms can sometimes decrease it.[4] For instance, the introduction of a trifluoromethyl group often increases lipophilicity.[6] However, the overall impact on LogP is a balance between the increased molecular volume and altered polarity and hydrogen bonding capabilities.[5]

Melting and Boiling Points: The introduction of fluorine can affect the intermolecular forces that govern melting and boiling points. While increased molecular weight due to fluorine substitution might be expected to raise these points, changes in polarity and crystal packing can lead to varied outcomes.

Solubility: Aqueous solubility is a critical parameter for drug candidates. The effect of fluorination on solubility is linked to its influence on lipophilicity and crystal lattice energy. While increased lipophilicity generally leads to lower aqueous solubility, the specific substitution pattern plays a crucial role.

Quantitative Data on Fluorinated Tetralin Amines

Comprehensive, publicly available datasets comparing the physical characteristics of a wide range of fluorinated tetralin amines are limited. The following table summarizes available data for select compounds to illustrate the properties of this class.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPpKaMelting Point (°C)Boiling Point (°C)Aqueous Solubility
(1R)-7-(trifluoromethyl)tetralin-1-amineC₁₁H₁₂F₃N215.212.4 (computed)N/AN/AN/AN/A
2-[N-n-3-fluoropropyl-N-(4-methylphenyl)ethylamino]-5-hydroxytetralinC₂₂H₂₈FNO353.47N/AN/AN/AN/AN/A
2-[N-n-3-fluoropropyl-N-(4-fluorophenyl)ethylamino]-5-hydroxytetralinC₂₁H₂₅F₂NO361.43N/AN/AN/AN/AN/A
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamideC₁₃H₁₅FN₂O₂250.271.8 (computed)N/AN/AN/AN/A

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics of fluorinated tetralin amines.

Melting Point Determination

The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol (Micro-method):

  • Sample Preparation: A small volume (a few drops) of the liquid amine is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil or in a heating block.

  • Heating: The apparatus is heated gradually. As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.

  • Observation: Heating is discontinued when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of the solid fluorinated tetralin amine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination (Potentiometric Titration)

This method measures the pKa of the conjugate acid of the amine.

Protocol:

  • Sample Preparation: A precise amount of the fluorinated tetralin amine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Protocol:

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.

  • Partitioning: A known amount of the fluorinated tetralin amine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations: Synthetic and Experimental Workflows

The following diagrams illustrate a generalized synthetic pathway for fluorinated tetralin amines and a typical workflow for the determination of their physical characteristics.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Substituted Tetralone Substituted Tetralone Reductive Amination Reductive Amination Substituted Tetralone->Reductive Amination Reducing Agent (e.g., NaBH(OAc)3) Amine (R2NH2) Amine (R2NH2) Amine (R2NH2)->Reductive Amination Fluorinated Tetralin Amine Fluorinated Tetralin Amine Reductive Amination->Fluorinated Tetralin Amine Formation of C-N bond

Caption: Generalized synthetic pathway for fluorinated tetralin amines.

G Start Start: Synthesized Compound Purity_Check Purity Assessment (e.g., NMR, LC-MS) Start->Purity_Check Melting_Point Melting Point Determination Purity_Check->Melting_Point Boiling_Point Boiling Point Determination Purity_Check->Boiling_Point Aqueous_Solubility Aqueous Solubility (Shake-Flask) Purity_Check->Aqueous_Solubility pKa_Determination pKa Determination (Potentiometric Titration) Purity_Check->pKa_Determination LogP_Determination LogP Determination (Shake-Flask) Purity_Check->LogP_Determination Data_Analysis Data Analysis & Comparison Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Aqueous_Solubility->Data_Analysis pKa_Determination->Data_Analysis LogP_Determination->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

Caption: Experimental workflow for physical characterization.

References

The Strategic Role of Fluorinated Building Blocks in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Power of a Small Atom

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design. With approximately 20% of all pharmaceuticals containing at least one fluorine atom, its impact is undeniable.[1] The unique physicochemical properties of fluorine—its small atomic size (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the remarkable strength of the carbon-fluorine bond (C-F bond, ~472 kJ/mol)—grant medicinal chemists a powerful tool to finely modulate a molecule's biological profile.[1] Judicious placement of fluorine can significantly enhance metabolic stability, modulate acidity (pKa) and lipophilicity, improve membrane permeability, and increase binding affinity to target proteins.[2][3][4] This guide provides an in-depth exploration of the multifaceted roles of fluorinated building blocks, supported by quantitative data, detailed experimental protocols, and logical workflows to inform and guide drug discovery programs.

Impact on Physicochemical Properties

The introduction of fluorine can profoundly alter a molecule's fundamental chemical characteristics, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

Modulation of Acidity (pKa)

Due to its potent electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorinating amines can decrease their basicity by up to 2-3 pKa units.[2] This modification is critical as it alters the ionization state of a drug at physiological pH (~7.4), directly influencing properties like solubility, cell permeability, and the potential for off-target effects at ion channels.

Tuning Lipophilicity (LogP)

The effect of fluorine on lipophilicity is highly context-dependent. While trifluoromethyl (-CF3) groups are generally considered lipophilic, the impact of a single fluorine atom is more nuanced. Substitution on an aromatic ring often leads to a modest increase in LogP (typically 0.3-0.5 units), which can enhance membrane penetration.[2] Conversely, fluorination of alkyl groups can sometimes decrease lipophilicity due to fluorine's high electronegativity.[3][5] This ability to fine-tune LogP is invaluable for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Physicochemical Effects of Fluorination

The following table summarizes the observed effects of fluorination on key physicochemical and pharmacological properties of selected drug scaffolds.

Compound ClassAnalogueSubstitutionpKa (Predicted)clogP (Predicted)Potency (IC50, nM)Target
PARP Inhibitors 1aH6.82.5>10,000PARP1
1b7-F6.52.7>10,000PARP1
1aH6.82.51,200PARP2
1b7-F6.52.7940PARP2
COX-2 Inhibitors Celecoxib4-CH3 (on phenyl)---COX-2
TFM-C Analogue4-CF3 (on phenyl)--205-fold lower than CelecoxibCOX-2
PI3K Inhibitors Idelalisib (CAL-101)5-F--820 (p110α), 565 (p110β), 89 (p110γ), 2.5 (p110δ)PI3K Isoforms
CopanlisibNon-fluorinated--0.5 (PI3Kα), 3.7 (PI3Kβ), 6.4 (PI3Kγ), 0.7 (PI3Kδ)PI3K Isoforms
Antiviral Agents Mefloquine (MFQ)Fluorinated--EC50 = 1.28 µMSARS-CoV-2
Hydroxychloroquine (HCQ)Non-fluorinated--EC50 = 1.94 µMSARS-CoV-2

Data adapted from references[6][7][8][9][10]. Predicted pKa and clogP values are from computational models[6].

Enhancement of ADME Properties

One of the most common applications of fluorination is to improve a drug's metabolic profile.

Blocking Metabolic "Soft Spots"

The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[6] By replacing a metabolically labile C-H bond with a C-F bond at a known "soft spot" (e.g., benzylic or allylic positions), chemists can effectively block hydroxylation and other oxidative metabolic pathways.[2] This strategy often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][2]

Data Presentation: Impact on Metabolic Stability

The following table presents data on the metabolic stability of the fluorinated antifungal agent Voriconazole, highlighting its primary metabolic pathways.

CompoundParameterValueNotes
Voriconazole Primary MetaboliteVoriconazole N-oxideFormed by CYP2C19, CYP3A4, and FMO enzymes.[11]
In vitro Half-life (t1/2)72.6 ± 23.7 minIn adult human liver microsomes (HLM).[12]
In vitro Half-life (t1/2)33.8 ± 15.3 minIn pediatric human liver microsomes (HLM), indicating faster metabolism in children.[12]
Voriconazole N-oxide Metabolic StabilityNo depletion over timeWhen incubated directly with HLM, indicating it is a stable terminal metabolite.[11]
Hydroxyvoriconazole Metabolic StabilityNo depletion over timeWhen incubated directly with HLM, indicating it is a stable terminal metabolite.[11]

Role in Drug-Target Interactions and Signaling Pathways

Fluorine can influence drug-target interactions through a variety of mechanisms, including conformational control and direct binding interactions, which can enhance potency and selectivity.

Case Study: Fluorinated Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its overactivation is a hallmark of many cancers, making it a prime therapeutic target.[13] Several fluorinated inhibitors have been developed to target this pathway. For example, Idelalisib , a fluorinated quinazoline derivative, is a selective inhibitor of the p110δ isoform of PI3K, used in the treatment of certain B-cell malignancies.[10][14] The fluorine atom is an integral part of its chemical scaffold.

Another example is Voxtalisib (XL765) , a potent dual inhibitor of PI3K and mTOR.[2][3] Its structure, while not containing fluorine, provides a basis for understanding the broader class of PI3K inhibitors, some of which are fluorinated. The diagram below illustrates the inhibitory action of such compounds on this key oncogenic pathway.

PI3K_Pathway cluster_membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Fluorinated Inhibitor (e.g., Idelalisib) Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR pathway with inhibition by a fluorinated PI3K inhibitor.

Strategic Workflow and Experimental Protocols

The decision to incorporate fluorine should be a data-driven process integrated into the drug discovery workflow.

A Logical Workflow for Fluorine Incorporation

The following diagram outlines a strategic workflow for leveraging fluorinated building blocks during the lead optimization phase of a drug discovery project.

Fluorine_Workflow cluster_strategy Strategic Goals cluster_profiling Key Assays Start Lead Compound Identified Step1 Identify Liabilities (e.g., Poor Metabolic Stability, Low Potency, Off-Target Activity) Start->Step1 Step2 Hypothesize Fluorination Strategy Step1->Step2 Step3 Synthesize Fluorinated Analogues Step2->Step3 Strat1 Block Metabolism (C-F for C-H) Step4 In Vitro Profiling Step3->Step4 Step5 Compare Data to Parent Compound Step4->Step5 Assay1 Potency (IC50) Step5->Step2  No Improvement/  New Liabilities Step6 Advance Candidate or Iterate Step5->Step6  Improved Profile Strat2 Modulate pKa (Inductive Effect) Strat3 Tune Lipophilicity (LogP) Strat4 Improve Binding (Conformation/Interactions) Assay2 Metabolic Stability (HLM) Assay3 Physicochemical (pKa, LogP)

Strategic workflow for the incorporation of fluorine in lead optimization.
Key Experimental Protocols

To ensure reproducibility and enable direct comparison between fluorinated and non-fluorinated analogues, standardized experimental protocols are essential.

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6]

  • Preparation:

    • Prepare 20 mM stock solutions of test and control compounds (e.g., Testosterone, Verapamil) in DMSO.[6]

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.4-0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[6][15]

    • Prepare an NADPH regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[6]

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration typically 1-2 µM) to the diluted HLM solution.[6]

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.[6]

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[4][7][15]

  • Analysis:

    • Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 mins at 4°C).[15]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[4]

  • Data Processing:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.[4]

This method provides a high-throughput alternative to the traditional shake-flask method for determining lipophilicity.

  • System Setup:

    • Use a calibrated RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[2]

  • Calibration:

    • Select a series of reference compounds with known LogP values that span the expected range of the test compounds.

    • Inject each reference compound and record its retention time (t_R_).

    • Calculate the capacity factor (k) for each standard.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values.[2]

  • Sample Analysis:

    • Dissolve the test compound in a suitable solvent.

    • Inject the test compound into the same RP-HPLC system under identical conditions used for the standards.

    • Record the retention time and calculate the capacity factor (k).

  • Calculation:

    • Determine the LogP of the test compound by substituting its calculated capacity factor into the linear regression equation derived from the calibration curve.[2]

This is a high-precision technique for determining the ionization constant of a compound.

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[1]

    • Prepare a ~1mM solution of the test compound.[1]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[1][3]

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[1][3]

  • Titration Process:

    • Place the test solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

    • For an acidic compound, make the solution acidic (pH ~2) with 0.1 M HCl, then titrate by adding small, precise volumes of 0.1 M NaOH. For a basic compound, start at a high pH and titrate with HCl.[1]

    • Record the pH reading after each addition of titrant, ensuring the reading is stable (drift < 0.01 pH units/min).[1][3]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Identify the inflection point(s) of the curve. The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.[16]

    • Perform at least three titrations to ensure reliability and calculate the average pKa.[3]

Conclusion

Fluorinated building blocks are an indispensable part of the modern drug discovery toolkit. The strategic incorporation of fluorine allows for the precise modulation of a wide array of molecular properties, from fundamental physicochemical characteristics like pKa and LogP to critical pharmacokinetic parameters like metabolic stability. As demonstrated, these modifications can lead to enhanced potency, improved drug-like properties, and ultimately, more successful therapeutic candidates. However, the effects of fluorination are not universally beneficial and are highly dependent on the specific molecular context. Therefore, a successful fluorination strategy relies on a rational, hypothesis-driven approach, supported by robust and standardized experimental evaluation. The workflows and protocols outlined in this guide provide a framework for researchers to systematically explore and harness the powerful effects of fluorine to accelerate the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine as a Key Intermediate for Nirogacestat Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat, a potent gamma-secretase inhibitor, has emerged as a promising therapeutic agent for the treatment of desmoid tumors.[1] The synthesis of this complex molecule relies on the strategic assembly of key building blocks, with (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine serving as a critical chiral intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent incorporation into the Nirogacestat scaffold. The protocols are designed to offer researchers a comprehensive guide for the laboratory-scale synthesis, including reaction conditions, purification methods, and analytical characterization. Furthermore, the role of Nirogacestat in inhibiting the Notch signaling pathway is visually detailed to provide a clear understanding of its mechanism of action.

Introduction

Nirogacestat (formerly PF-03084014) is an orally bioavailable, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme.[1] Gamma-secretase plays a crucial role in the cleavage of multiple transmembrane proteins, including the Notch receptor. The Notch signaling pathway is a highly conserved pathway that regulates cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in the pathogenesis of various cancers, including desmoid tumors. By inhibiting gamma-secretase, Nirogacestat effectively blocks Notch signaling, leading to anti-tumor activity.[1]

The chemical structure of Nirogacestat, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, highlights the importance of the chiral difluorinated tetrahydronaphthylamine moiety for its biological activity.[2] The stereochemistry at this core is crucial for the molecule's interaction with the gamma-secretase complex. Therefore, the efficient and stereoselective synthesis of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a pivotal step in the overall synthesis of Nirogacestat.

This document outlines a synthetic route starting from 4-(2,4-difluorophenyl)butyric acid to produce the key precursor 5,7-difluoro-1-tetralone, followed by a proposed asymmetric reductive amination to yield the desired chiral amine intermediate. Finally, a general protocol for the coupling of this intermediate to the rest of the Nirogacestat molecule is provided.

Synthetic Workflow

The overall synthetic strategy for incorporating 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine into Nirogacestat is depicted below. The workflow begins with the synthesis of the tetralone precursor, followed by the crucial asymmetric synthesis of the chiral amine, and concludes with its coupling to the appropriately functionalized norvaline derivative.

Synthesis_Workflow 4-(2,4-Difluorophenyl)butyric Acid 4-(2,4-Difluorophenyl)butyric Acid 5,7-Difluoro-1-tetralone 5,7-Difluoro-1-tetralone 4-(2,4-Difluorophenyl)butyric Acid->5,7-Difluoro-1-tetralone Intramolecular Friedel-Crafts Acylation (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine 5,7-Difluoro-1-tetralone->(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Asymmetric Reductive Amination Nirogacestat Precursor Nirogacestat Precursor (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine->Nirogacestat Precursor Amide Coupling Norvaline Derivative Norvaline Derivative Norvaline Derivative->Nirogacestat Precursor Nirogacestat Nirogacestat Nirogacestat Precursor->Nirogacestat Final Coupling

Figure 1: Synthetic workflow for Nirogacestat highlighting the key intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone

This protocol describes the synthesis of the key ketone precursor via an intramolecular Friedel-Crafts acylation.

Materials:

  • 4-(2,4-Difluorophenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Phosphorous pentoxide (P₂O₅)

  • Ice-water

  • Diethyl ether

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated charcoal

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (120 g) and phosphorous pentoxide (12 g).

  • Heat the mixture to 60°C and stir until a homogeneous solution is obtained.

  • Add 4-(2,4-difluorophenyl)butyric acid (43 g) portion-wise to the stirred solution.

  • Increase the reaction temperature to 80°C and stir for 1.5 hours.

  • Carefully pour the hot reaction mixture onto a vigorously stirred mixture of ice and water.

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium carbonate solution (2 x 100 mL) and saturated sodium chloride solution (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, add a small amount of activated charcoal, stir for 15 minutes, and then filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to yield pure 5,7-difluoro-1-tetralone.

Parameter Value Reference
Starting Material 4-(2,4-Difluorophenyl)butyric acid[1]
Key Reagents Polyphosphoric acid, P₂O₅[1]
Reaction Temperature 80°C[1]
Reaction Time 1.5 hours[1]
Purification Silica gel chromatography[1]
Expected Yield Not specified in reference-
Protocol 2: Asymmetric Synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

This protocol outlines a proposed method for the stereoselective synthesis of the chiral amine intermediate via asymmetric reductive amination using a chiral auxiliary. The specific conditions provided are based on general procedures for asymmetric synthesis and may require optimization.

Materials:

  • 5,7-Difluoro-1-tetralone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether or methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Sulfinyl Imine:

    • To a solution of 5,7-difluoro-1-tetralone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting tetralone is consumed.

    • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in anhydrous THF and cool the solution to -78°C.

    • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at -78°C.

    • Stir the reaction at -78°C for 3-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude sulfinamide in methanol and add a solution of hydrochloric acid in diethyl ether or methanol (e.g., 3 M, 3-4 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

Parameter Value Reference
Chiral Auxiliary (R)-tert-ButanesulfinamideGeneral Method
Lewis Acid Titanium(IV) ethoxideGeneral Method
Reducing Agent Sodium borohydrideGeneral Method
Reduction Temperature -78°CGeneral Method
Deprotection Reagent HCl in ether/methanolGeneral Method
Expected Yield High (requires optimization)-
Expected Diastereoselectivity High (requires optimization)-
Protocol 3: Coupling with Norvaline Derivative to form Nirogacestat Precursor

This protocol describes the coupling of the chiral amine intermediate with an activated norvaline derivative, a key step in the assembly of Nirogacestat.

Materials:

  • (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

  • (S)-2-(tert-Butoxycarbonylamino)pentanoic acid (Boc-L-Norvaline)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Pyridine hydrobromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

  • The imidazole amine side chain of Nirogacestat

  • Hydrobromic acid (HBr)

Procedure:

  • Activation of Norvaline Derivative:

    • In a dry reaction vessel under an inert atmosphere, dissolve Boc-L-Norvaline (1.0 eq) in anhydrous acetonitrile.

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and pyridine hydrobromide (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the activated anhydride.

  • Coupling Reaction:

    • In a separate flask, dissolve (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1.0 eq) and the imidazole amine side chain (1.0 eq) in anhydrous acetonitrile.

    • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt.

    • Cool this amine solution to -15°C to 0°C.

    • Slowly add the pre-activated norvaline solution to the cooled amine solution.

    • Allow the reaction to proceed at this temperature for several hours, monitoring its progress by HPLC until the starting amine is consumed (typically <5.0 area %).[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the Nirogacestat precursor.

Parameter Value Reference
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)[2]
Racemization Suppressant Pyridine hydrobromide[2]
Base N,N-Diisopropylethylamine (DIPEA)[2]
Reaction Temperature -15°C to 0°C[2]
Solvent Acetonitrile[2]
Monitoring HPLC[2]

Mechanism of Action: Inhibition of Notch Signaling

Nirogacestat exerts its therapeutic effect by inhibiting the gamma-secretase enzyme, which is a key component of the Notch signaling pathway. The following diagram illustrates the canonical Notch signaling pathway and the point of inhibition by Nirogacestat.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Conformational Change Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase Substrate for NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD S3 Cleavage (Releases NICD) Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Transcription Factor Nucleus->CSL Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes Activation Nirogacestat Nirogacestat Nirogacestat->Gamma_Secretase Inhibition

Figure 2: Nirogacestat inhibits the Notch signaling pathway.

Pathway Description:

  • Ligand Binding: The signaling cascade is initiated when a ligand (e.g., Delta or Jagged) on a "signal-sending" cell binds to the Notch receptor on an adjacent "signal-receiving" cell.

  • S2 Cleavage: This binding induces a conformational change in the Notch receptor, making it susceptible to cleavage by an ADAM family metalloprotease. This is known as the S2 cleavage.

  • S3 Cleavage: The remaining membrane-tethered portion of the Notch receptor is then a substrate for the gamma-secretase complex. Gamma-secretase performs an intramembrane cleavage (S3 cleavage), which releases the Notch Intracellular Domain (NICD).

  • Nuclear Translocation and Gene Transcription: The liberated NICD translocates to the nucleus, where it forms a complex with the CSL transcription factor, converting it from a repressor to an activator of transcription. This complex then drives the expression of Notch target genes, such as those in the HES and HEY families, which regulate cell fate decisions.

  • Inhibition by Nirogacestat: Nirogacestat directly inhibits the proteolytic activity of the gamma-secretase complex. This blockage of S3 cleavage prevents the release of NICD, thereby abrogating the downstream signaling cascade and inhibiting the transcription of Notch target genes.

Conclusion

The synthesis of Nirogacestat is a multi-step process that hinges on the successful and stereocontrolled synthesis of its key chiral intermediate, (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The protocols provided in this document offer a detailed guide for the synthesis of this intermediate and its subsequent incorporation into the final drug molecule. A thorough understanding of the synthetic route and the mechanism of action of Nirogacestat is essential for researchers and drug development professionals working on gamma-secretase inhibitors and therapeutics for Notch-dependent cancers. The provided experimental procedures, while based on established chemical principles and available literature, may require optimization for specific laboratory conditions and scales.

References

Application Notes and Protocols for the Synthesis of Nirogacestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat is a selective, orally bioavailable, small-molecule gamma-secretase inhibitor that has shown promising clinical activity in the treatment of desmoid tumors. This document provides a detailed experimental protocol for the synthesis of Nirogacestat, compiled from publicly available scientific literature and patents. The synthesis involves a multi-step process, including the preparation of two key intermediates: (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline and 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine, followed by their coupling and subsequent salt formation. This protocol is intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.

Chemical Reaction Scheme

The overall synthetic scheme for Nirogacestat can be summarized as follows:

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Salt Formation 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one Intermediate_A Intermediate_A 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one->Intermediate_A Reductive Amination L-norvaline tert-butyl ester (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl ester (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl ester Intermediate_A->(S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl ester Stereoselective Reduction (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl ester->(S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline Boc Deprotection Activated_Intermediate Activated_Intermediate (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline->Activated_Intermediate CDI Activation Starting_Material_B Starting_Material_B Intermediate_B Intermediate_B Starting_Material_B->Intermediate_B Multi-step synthesis 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine Intermediate_B->1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine Activated_Intermediate1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine Activated_Intermediate1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine Nirogacestat_Free_Base Nirogacestat_Free_Base Activated_Intermediate1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine->Nirogacestat_Free_Base Coupling Nirogacestat Dihydrobromide Nirogacestat Dihydrobromide Nirogacestat_Free_Base->Nirogacestat Dihydrobromide Salt Formation HBr

Caption: Synthetic pathway of Nirogacestat.

Experimental Protocols

The synthesis of Nirogacestat can be divided into three main stages: the synthesis of the two key intermediates and their final coupling followed by salt formation.

Stage 1: Synthesis of (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline

This intermediate is prepared from 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one and L-norvaline tert-butyl ester through reductive amination, followed by deprotection.

Step 1.1: Reductive Amination

  • To a solution of 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one in a suitable solvent such as dichloromethane or methanol, add L-norvaline tert-butyl ester.

  • The reaction mixture is stirred at room temperature, followed by the addition of a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride, in portions.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is purified by column chromatography to yield (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl ester.

Step 1.2: Boc Deprotection

  • The tert-butyl ester from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane or a solution of hydrochloric acid in dioxane.

  • The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure to yield the crude (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline, which can be used in the next step without further purification or can be purified by crystallization.

Stage 2: Synthesis of 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine

The synthesis of this imidazole intermediate is a multi-step process that can be achieved through various reported routes. One common approach involves the construction of the substituted imidazole ring.

Step 2.1: Synthesis of the Imidazole Core

  • The synthesis often starts from a protected 4-nitroimidazole, which is N-alkylated with a suitable precursor containing the 2-methyl-1-(neopentylamino)propan-2-yl moiety.

  • The nitro group is then reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) or with other reducing agents like tin(II) chloride.

  • The resulting amine is then purified, typically by column chromatography, to give 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine.

Stage 3: Coupling and Salt Formation to Yield Nirogacestat Dihydrobromide

Step 3.1: Activation of the Carboxylic Acid

  • (S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

  • 1,1'-Carbonyldiimidazole (CDI) is added to the solution, and the mixture is stirred at room temperature to form the activated acyl-imidazole intermediate.[1]

Step 3.2: Coupling Reaction

  • To the solution containing the activated intermediate, 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine is added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the coupling is complete.[1] The progress of the reaction is monitored by LC-MS.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude Nirogacestat free base is purified by column chromatography.

Step 3.3: Formation of Nirogacestat Dihydrobromide

  • The purified Nirogacestat free base is dissolved in a suitable solvent, such as isopropanol or acetone.[2][3]

  • A solution of hydrobromic acid (HBr) in water or an organic solvent is added dropwise to the solution of the free base.[2]

  • The mixture is stirred, and the Nirogacestat dihydrobromide salt precipitates out. The crystallization can be promoted by cooling the mixture.[2]

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of Nirogacestat. It is important to note that detailed yields and purity for each step are not consistently reported across the literature.

StepReactantsReagents and SolventsReaction ConditionsYield (%)Purity (%)
Stage 1: Intermediate 1 Synthesis
1.1 Reductive Amination6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one, L-norvaline tert-butyl esterSodium triacetoxyborohydride, DichloromethaneRoom TemperatureData not availableData not available
1.2 Boc Deprotection(S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline tert-butyl esterTrifluoroacetic acid, DichloromethaneRoom TemperatureData not availableData not available
Stage 2: Intermediate 2 Synthesis
2.1 Synthesis of 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amineProtected 4-nitroimidazole, 2-methyl-1-(neopentylamino)propan-2-yl precursorVarious (alkylation reagents, reducing agents like Pd/C)Multi-stepData not availableData not available
Stage 3: Final Coupling and Salt Formation
3.1 & 3.2 Coupling Reaction(S)-N-((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-L-norvaline, 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine1,1'-Carbonyldiimidazole, DMFRoom TemperatureData not availableData not available
3.3 Salt FormationNirogacestat Free BaseHydrobromic acid, Isopropanol/AcetoneRoom Temperature, then coolingHigh[2]>98%[2]

Signaling Pathway and Experimental Workflow

Notch Signaling Pathway Inhibition by Nirogacestat

Nirogacestat functions as a gamma-secretase inhibitor, which plays a crucial role in the Notch signaling pathway. The following diagram illustrates this mechanism.

G Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene_Transcription Activates Nirogacestat Nirogacestat Nirogacestat->Gamma_Secretase Inhibits

Caption: Mechanism of action of Nirogacestat.

Experimental Workflow for Nirogacestat Synthesis

The logical workflow for the synthesis of Nirogacestat is depicted in the following diagram.

G cluster_0 Preparation of Intermediates cluster_1 Coupling and Final Product Formation Start_1 Starting Material A (6,8-Difluorotetralone) Intermediate_1 Intermediate 1 (Fluorinated Norvaline Derivative) Start_1->Intermediate_1 Start_2 Starting Material B (Protected Nitroimidazole) Intermediate_2 Intermediate 2 (Aminoimidazole Derivative) Start_2->Intermediate_2 Coupling Coupling Reaction Intermediate_1->Coupling Intermediate_2->Coupling Purification_1 Purification of Free Base Coupling->Purification_1 Salt_Formation Salt Formation Purification_1->Salt_Formation Final_Product Nirogacestat Dihydrobromide Salt_Formation->Final_Product

Caption: Workflow for Nirogacestat synthesis.

References

Application Note: Catalytic Reduction of 5,7-Difluoro-1-Tetralone Oxime for the Synthesis of 5,7-Difluoro-1-aminotetralin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the catalytic reduction of 5,7-difluoro-1-tetralone oxime to produce 5,7-difluoro-1-aminotetralin, a valuable building block in medicinal chemistry. The synthesis of aminotetralins is of significant interest due to their presence in a variety of biologically active compounds. This document outlines the chemical principles, experimental procedures, and analytical methods for this transformation, emphasizing heterogeneous catalytic hydrogenation.

Introduction

The 1-aminotetralin scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a range of biological activities. Specifically, derivatives of 5,7-disubstituted-2-aminotetralins have been explored for their dopaminergic and adrenergic actions.[1] The catalytic reduction of ketoximes is a robust and widely used method for the synthesis of primary amines.[2][3][4] This process, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, offers a reliable route to the desired amine products.[2][3]

The choice of catalyst and reaction conditions is crucial in determining the selectivity of the reduction, as the formation of hydroxylamine intermediates is a possible side reaction.[2][3] For the complete reduction of the oxime to the primary amine, palladium-based catalysts are often preferred.[2] This application note details a representative procedure for the preparation of 5,7-difluoro-1-tetralone oxime and its subsequent high-yielding catalytic reduction to 5,7-difluoro-1-aminotetralin.

Signaling Pathway and Chemical Transformation

The conversion of a ketone to a primary amine via an oxime intermediate is a two-step process. First, the ketone is condensed with hydroxylamine to form the oxime. The subsequent step is the reduction of the C=N double bond and the N-O bond of the oxime to yield the primary amine.

Diagram 1: Chemical Transformation

G A 5,7-Difluoro-1-tetralone B 5,7-Difluoro-1-tetralone Oxime A->B NH2OH·HCl, NaOAc, EtOH C 5,7-Difluoro-1-aminotetralin B->C H2, Pd/C, EtOH

Caption: Reaction scheme for the synthesis of 5,7-difluoro-1-aminotetralin.

Experimental Workflow

The overall experimental process involves the synthesis of the oxime starting material, followed by the catalytic hydrogenation, product workup, and purification.

Diagram 2: Experimental Workflow

G start Start: 5,7-Difluoro-1-tetralone oximation Oximation Reaction start->oximation workup1 Oxime Workup & Isolation oximation->workup1 oxime_product 5,7-Difluoro-1-tetralone Oxime workup1->oxime_product hydrogenation Catalytic Hydrogenation oxime_product->hydrogenation workup2 Hydrogenation Workup hydrogenation->workup2 purification Purification (e.g., Crystallization) workup2->purification final_product Final Product: 5,7-Difluoro-1-aminotetralin purification->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: Workflow for the synthesis and analysis of 5,7-difluoro-1-aminotetralin.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone Oxime

Materials:

  • 5,7-Difluoro-1-tetralone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 5,7-difluoro-1-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold deionized water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield 5,7-difluoro-1-tetralone oxime.

Protocol 2: Catalytic Reduction of 5,7-Difluoro-1-tetralone Oxime

Materials:

  • 5,7-Difluoro-1-tetralone oxime

  • 10% Palladium on activated carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H2) source

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® or other filtration aid

Procedure:

  • In a high-pressure reaction vessel, dissolve 5,7-difluoro-1-tetralone oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction for hydrogen uptake to determine completion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 5,7-difluoro-1-aminotetralin.

  • The crude product can be further purified by crystallization or column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of 5,7-difluoro-1-aminotetralin.

Table 1: Reaction Conditions and Yields for the Synthesis of 5,7-Difluoro-1-tetralone Oxime

ParameterValue
Starting Material5,7-Difluoro-1-tetralone
ReagentsNH2OH·HCl, NaOAc
SolventEthanol
Reaction TemperatureReflux
Reaction Time3 hours
Yield>95%

Table 2: Catalytic Hydrogenation Conditions and Product Characteristics

ParameterValue
Starting Material5,7-Difluoro-1-tetralone Oxime
Catalyst10% Pd/C
SolventEthanol
Hydrogen Pressure80 psi
Reaction Temperature25 °C
Reaction Time16 hours
Crude Yield>90%
Purity (by HPLC)>98%

Troubleshooting

  • Incomplete Oxime Formation: If the oximation reaction stalls, adding a slight excess of hydroxylamine hydrochloride and sodium acetate and extending the reflux time may improve the conversion.

  • Low Yield in Hydrogenation: Ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading can improve the yield. Incomplete reaction can also be due to insufficient hydrogen pressure or poor stirring.

  • Formation of Side Products: The formation of hydroxylamine or secondary amine byproducts can occur. Optimizing the reaction time and temperature can help minimize these impurities. Acidic conditions have been shown to favor hydroxylamine formation with some catalysts, so maintaining neutral conditions is often preferred for amine synthesis.[3]

Conclusion

This application note provides a comprehensive guide for the successful synthesis of 5,7-difluoro-1-aminotetralin through the catalytic reduction of 5,7-difluoro-1-tetralone oxime. The detailed protocols and troubleshooting guide are intended to assist researchers in obtaining this valuable compound in high yield and purity for applications in drug discovery and development.

References

Application Notes and Protocols for the Chiral Synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a valuable chiral building block in medicinal chemistry. The primary synthetic strategy outlined is a chemoenzymatic approach, commencing with the chemical synthesis of the key intermediate, 5,7-Difluoro-1-tetralone, followed by a highly enantioselective biocatalytic asymmetric amination using a transaminase enzyme. An alternative strategy involving the chemical synthesis of the racemic amine and subsequent enzymatic kinetic resolution is also discussed. This guide is intended to provide researchers with the necessary information to successfully synthesize the target molecule with high purity and enantioselectivity.

Introduction

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a key chiral amine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluorine atoms can significantly modulate the physicochemical and metabolic properties of the final drug candidates, making this a desirable scaffold in drug discovery. The stereochemistry at the C1 position is critical for biological activity, necessitating a robust and efficient enantioselective synthetic route.

This document details two primary approaches for the synthesis of the (S)-enantiomer:

  • Strategy A: Asymmetric Biocatalytic Reductive Amination. This is the preferred and more direct route, utilizing a transaminase enzyme to convert the prochiral ketone, 5,7-Difluoro-1-tetralone, directly into the desired (S)-amine with high enantiomeric excess.

  • Strategy B: Chemical Synthesis of Racemic Amine followed by Enzymatic Kinetic Resolution. This alternative route involves the non-stereoselective chemical synthesis of the racemic amine, followed by the separation of the enantiomers using an enzymatic kinetic resolution.

Synthetic Schemes

Overall Synthetic Pathway

Synthesis_Workflow cluster_0 Synthesis of Key Precursor cluster_1 Chiral Synthesis of (S)-Amine 4-(2,4-Difluorophenyl)butyric_acid 4-(2,4-Difluorophenyl)butyric acid 5,7-Difluoro-1-tetralone 5,7-Difluoro-1-tetralone 4-(2,4-Difluorophenyl)butyric_acid->5,7-Difluoro-1-tetralone Polyphosphoric acid, P2O5 (S)-Amine (S)-5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine 5,7-Difluoro-1-tetralone->(S)-Amine Transaminase (S-selective), Amine Donor

Caption: Chemoenzymatic synthesis of the target (S)-amine.

Experimental Protocols

Synthesis of 5,7-Difluoro-1-tetralone (Precursor)

This protocol is adapted from established procedures for the intramolecular Friedel-Crafts acylation of substituted phenylbutyric acids.

Materials:

  • 4-(2,4-Difluorophenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Ice

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (e.g., 120 g).

  • While stirring, slowly add phosphorus pentoxide (e.g., 12 g) to the polyphosphoric acid. The mixture will become viscous.

  • Heat the mixture to 60 °C and stir until a homogeneous solution is obtained.

  • Add 4-(2,4-Difluorophenyl)butyric acid (e.g., 43 g) portion-wise to the hot PPA/P₂O₅ mixture.

  • Increase the reaction temperature to 80 °C and stir vigorously for 1.5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • After the reaction is complete, carefully pour the hot reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.

  • Allow the mixture to stir until all the PPA has been hydrolyzed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford 5,7-Difluoro-1-tetralone as a solid.

Expected Yield: ~75-85%

Characterization Data for 5,7-Difluoro-1-tetralone:

PropertyValue
Molecular FormulaC₁₀H₈F₂O
Molecular Weight182.17 g/mol
AppearanceWhite to off-white solid
Melting Point89-91 °C
¹H NMR (CDCl₃) δ (ppm): 2.18-2.28 (m, 2H), 2.67 (t, J=6.5 Hz, 2H), 2.97 (t, J=6.0 Hz, 2H), 6.75-6.85 (m, 1H), 7.05-7.15 (m, 1H).
¹³C NMR (CDCl₃) δ (ppm): 22.8, 30.1, 38.9, 103.4 (dd, J=25.0, 25.0 Hz), 112.9 (dd, J=21.0, 3.0 Hz), 128.5 (dd, J=10.0, 3.0 Hz), 148.9 (dd, J=12.0, 3.0 Hz), 162.8 (dd, J=250.0, 12.0 Hz), 165.3 (dd, J=255.0, 14.0 Hz), 196.5.
Strategy A: Asymmetric Synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine via Transaminase

This protocol provides a general framework for the asymmetric amination of 5,7-Difluoro-1-tetralone using an (S)-selective ω-transaminase. Optimization of the specific enzyme, amine donor, and reaction conditions may be necessary to achieve maximum conversion and enantioselectivity.

Materials:

  • 5,7-Difluoro-1-tetralone

  • (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or an engineered variant)

  • Amine donor (e.g., L-Alanine, Isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Potassium phosphate buffer, pH 7.5-8.5)

  • Organic co-solvent (e.g., DMSO, MTBE)

  • Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration (optional)

  • Glucose (for cofactor regeneration)

  • NAD⁺ (for cofactor regeneration)

  • Base for pH adjustment (e.g., NaOH)

  • Organic solvent for extraction (e.g., Ethyl acetate, MTBE)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Experimental Workflow:

Transaminase_Workflow A Reaction Setup: - Buffer (pH 7.5-8.5) - PLP Cofactor B Add Transaminase Enzyme A->B C Add Amine Donor (e.g., L-Alanine) B->C D Add 5,7-Difluoro-1-tetralone (in co-solvent, e.g., DMSO) C->D E Incubate with stirring (e.g., 30-40 °C, 24-48 h) D->E F Monitor Reaction Progress (HPLC, GC) E->F G Work-up: - Basify pH - Extract with organic solvent F->G H Purification: - Column Chromatography G->H I Characterization of (S)-Amine H->I

Caption: Workflow for transaminase-catalyzed asymmetric amination.

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).

  • Add the pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of approximately 1 mM.

  • Add the (S)-selective ω-transaminase to the desired concentration (this will depend on the specific activity of the enzyme preparation).

  • Add the amine donor. If using L-alanine, a molar excess (e.g., 5-10 equivalents relative to the ketone) is recommended to drive the equilibrium.

  • Optional for L-alanine as donor: To remove the pyruvate by-product and drive the reaction to completion, a cofactor regeneration system can be added. This typically includes lactate dehydrogenase (LDH), glucose dehydrogenase (GDH), NAD⁺, and glucose.

  • Substrate Addition: Dissolve the 5,7-Difluoro-1-tetralone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of, for example, 10-50 mM. The use of a co-solvent is often necessary to improve the solubility of the hydrophobic ketone.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle stirring for 24-48 hours.

  • Monitoring: Monitor the conversion of the ketone and the formation of the amine product by a suitable analytical method, such as chiral HPLC or GC, to determine both the reaction progress and the enantiomeric excess of the product.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by, for example, adding a water-immiscible organic solvent. Adjust the pH of the aqueous phase to >10 with a base (e.g., 1 M NaOH) to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or MTBE (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by silica gel column chromatography if necessary.

Expected Outcome: High conversion (>90%) and high enantiomeric excess (>99% ee for the (S)-enantiomer).

Strategy B: Chemical Synthesis of Racemic Amine and Enzymatic Kinetic Resolution

Materials:

  • 5,7-Difluoro-1-tetralone

  • Ammonium acetate or ammonia source

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB))

  • Methanol or other suitable solvent

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure (Illustrative - Reductive Amination):

  • Dissolve 5,7-Difluoro-1-tetralone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the racemic amine.

This protocol provides a general method for the kinetic resolution of the racemic amine using a lipase.

Materials:

  • Racemic 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

  • Lipase (e.g., Candida antarctica lipase B (CAL-B), immobilized)

  • Acyl donor (e.g., Ethyl acetate, Isopropenyl acetate)

  • Anhydrous organic solvent (e.g., Toluene, MTBE)

Procedure:

  • To a solution of the racemic amine (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-50% by weight).

  • Add the acyl donor (e.g., 0.5-0.6 equivalents to target ~50% conversion).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by chiral HPLC or GC, tracking the enantiomeric excess of the remaining amine and the acylated product.

  • When the reaction reaches approximately 50% conversion, filter off the immobilized enzyme.

  • The reaction mixture will contain the unreacted (S)-amine and the acylated (R)-amine. These can be separated by column chromatography or by an acid-base extraction procedure.

Data Presentation

Table 1: Summary of Synthetic Strategies and Expected Outcomes

ParameterStrategy A: Asymmetric AminationStrategy B: Kinetic Resolution
Starting Material 5,7-Difluoro-1-tetraloneRacemic this compound
Key Reagent/Catalyst (S)-selective ω-TransaminaseLipase (e.g., CAL-B)
Theoretical Max. Yield ~100%50% for the desired enantiomer
Typical ee of (S)-Amine >99%>99% (at 50% conversion)
Key Advantages - High theoretical yield- Direct route to the desired enantiomer- Well-established methodology- Can use readily available lipases
Key Disadvantages - Requires specific enzyme- Potential for equilibrium limitations- Maximum 50% yield- Requires separation of product and starting material

Characterization of Final Product

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

PropertyValue
CAS Number 1807940-93-7
Molecular Formula C₁₀H₁₂ClF₂N
Molecular Weight 219.66 g/mol
Appearance White to off-white solid
Chiral Purity (ee) >99% (as determined by chiral HPLC)
¹H NMR (DMSO-d₆) δ (ppm): 1.80-2.10 (m, 4H), 2.70-2.90 (m, 2H), 4.45 (br s, 1H), 7.10-7.30 (m, 2H), 8.60 (br s, 3H).
InChI Key ADAKOZOQLXJQTC-PPHPATTJSA-N

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Appropriate safety precautions should be taken when handling all chemicals. The use of enzymes may require specific handling and storage conditions as per the manufacturer's recommendations.

Application Notes and Protocols: Enantioselective Synthesis of Fluorinated Tetralin Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies and experimental protocols for the enantioselective synthesis of fluorinated tetralin amines, valuable scaffolds in medicinal chemistry. The strategic introduction of fluorine atoms can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This document outlines key methodologies, presents comparative data, and offers detailed protocols for the synthesis of these important chiral building blocks.

Overview of Synthetic Strategies

The enantioselective synthesis of fluorinated tetralin amines can be approached through several strategic routes. The primary challenge lies in the precise control of stereochemistry at one or more chiral centers, including the carbon bearing the amine group and potentially fluorinated stereocenters. Two prominent strategies are:

  • Strategy A: Late-Stage Enantioselective Amination of a Pre-formed Fluorinated Tetralone. This approach involves the initial synthesis of a fluorinated tetralone, followed by an asymmetric transformation to introduce the chiral amine.

  • Strategy B: Asymmetric Cyclization of a Fluorinated Acyclic Precursor. In this strategy, the chiral amine center is established during the ring-forming cyclization step, often catalyzed by a chiral catalyst.

Below are detailed discussions and protocols for key reactions relevant to these strategies.

Data Presentation: Comparison of Key Reactions

The following tables summarize quantitative data for relevant enantioselective reactions that can be applied to the synthesis of fluorinated tetralin amines and their precursors.

Table 1: Enantioselective Intramolecular aza-Michael Reaction for Indolizidinone Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1(S)-TRIP (10)Chloroform368595
2Catalyst IV (10)Chloroform368292

Data adapted from a study on the enantioselective synthesis of fluorinated indolizidinone derivatives, which demonstrates a relevant intramolecular cyclization.[4]

Table 2: Photoenzymatic Enantioselective Synthesis of Fluorinated Amides

SubstrateEnzymeYield (%)ee (%)
Fluorinated Reagent F-1 + (Z)-But-2-en-2-ylbenzeneOYE1up to 91up to 97

This data showcases a method for generating chiral fluorinated amides which could be precursors to amines.[5]

Table 3: Organocatalytic Asymmetric Synthesis of O,O-Acetal-Fused Tetracyclic Scaffolds with Fluorinated Centers

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Organocatalyst>20:1up to 99%

This highlights the potential for high stereocontrol in complex fluorinated systems.[6]

Experimental Protocols

Protocol 1: Synthesis of a Trifluorinated Tetralin Precursor via Difluorinative Ring Expansion

This protocol is adapted from a method for the synthesis of trifluorinated tetralins from fluorinated methyleneindanes.[7] This can serve as a key step in producing a fluorinated tetralin scaffold prior to amination.

Materials:

  • Fluorinated methyleneindane substrate (1.0 equiv)

  • p-Tolyliodide (p-TolI) (0.2 equiv)

  • Selectfluor® (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Amine:HF complex (e.g., NEt₃·(HF)₃ or Pyridine·(HF)₉) at a 1:4.5 amine to HF molar ratio

Procedure:

  • To a solution of the fluorinated methyleneindane substrate (0.2 mmol) in DCE (0.5 mL) in a polypropylene tube, add p-TolI (0.2 equiv).

  • Add Selectfluor® (1.5 equiv) to the mixture.

  • Carefully add the amine:HF complex (0.5 mL of a 1:4.5 ratio mixture) at ambient temperature.

  • Stir the reaction mixture vigorously for 24 hours at ambient temperature.

  • Upon completion, quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluorinated tetralin.

Protocol 2: Enantioselective Intramolecular aza-Michael Reaction

This protocol describes a general procedure for the enantioselective cyclization to form a chiral nitrogen-containing ring system, which is a key step in Strategy B. This is based on the synthesis of fluorinated indolizidinone derivatives.[4]

Materials:

  • Conjugated amide substrate bearing a pendant α,β-unsaturated ketone (1.0 equiv)

  • (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve the conjugated amide substrate (0.2 mmol) in chloroform (2 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the (S)-TRIP catalyst (10 mol %) to the solution.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclized product.

  • Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Diagrams of Synthetic Pathways and Workflows

Enantioselective_Synthesis_of_Fluorinated_Tetralin_Amines cluster_0 Strategy A: Late-Stage Amination cluster_1 Strategy B: Asymmetric Cyclization A_start Fluorinated Methyleneindane A_step1 Difluorinative Ring Expansion A_start->A_step1 A_intermediate Fluorinated Tetralin A_step1->A_intermediate A_step2 Oxidation A_intermediate->A_step2 A_ketone Fluorinated Tetralone A_step2->A_ketone A_step3 Asymmetric Reductive Amination A_ketone->A_step3 A_product Enantioenriched Fluorinated Tetralin Amine A_step3->A_product B_start Fluorinated Acyclic Precursor B_step1 Enantioselective Intramolecular aza-Friedel-Crafts or aza-Michael Reaction B_start->B_step1 B_product Enantioenriched Fluorinated Tetralin Amine B_step1->B_product

Caption: Proposed synthetic strategies for enantioselective synthesis of fluorinated tetralin amines.

Experimental_Workflow_Protocol_1 start Start reagents Combine Fluorinated Methyleneindane, p-TolI, and Selectfluor® in DCE start->reagents add_hf Add Amine:HF Complex reagents->add_hf react Stir at RT for 24h add_hf->react quench Quench with aq. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end Obtain Trifluorinated Tetralin purify->end

References

Application Notes and Protocols for the Coupling Reactions of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key coupling reactions involving 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a valuable building block in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies and aim to serve as a guide for the synthesis of novel derivatives for drug discovery and development.

Introduction

This compound is a fluorinated bicyclic primary amine that holds significant potential as a scaffold in the design of pharmacologically active compounds. The presence of two fluorine atoms on the aromatic ring can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines protocols for three fundamental coupling reactions: Buchwald-Hartwig amination, amide bond formation, and Suzuki-Miyaura coupling. While specific examples for this exact molecule are not extensively documented in publicly available literature, the following protocols are based on well-established procedures for structurally related and fluorinated amines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl derivatives of this compound.

General Reaction Scheme:

Where Ar-X represents an aryl halide (Br, Cl) or triflate.

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide or triflate (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents).

  • Add the aryl halide or triflate (1.0 equivalent) and this compound (1.1-1.5 equivalents).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideYield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100124-Bromotoluene[Estimated 70-90]
Pd(OAc)₂ (5)RuPhos (6)Cs₂CO₃ (2.0)Dioxane110242-Chloropyridine[Estimated 60-80]
Yields are estimated based on typical Buchwald-Hartwig reactions with analogous substrates.

Visualization:

Buchwald_Hartwig_Workflow Reactants Reactants: - this compound - Aryl Halide/Triflate - Base ReactionSetup Reaction Setup: - Inert Atmosphere - Degassing Reactants->ReactionSetup CatalystSystem Catalyst System: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) CatalystSystem->ReactionSetup Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionSetup Heating Heating (80-120 °C) ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functional molecules, including many pharmaceuticals.

General Reaction Scheme:

Where R-COOH represents a carboxylic acid.

Experimental Protocol:

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid, acetic acid)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the coupling agent (1.1-1.2 equivalents) and the organic base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation:
Coupling Agent (equiv)Base (equiv)SolventTemp (°C)Time (h)Carboxylic AcidYield (%)
HATU (1.1)DIPEA (2.0)DMFRT4Benzoic Acid[Estimated 80-95]
EDC/HOBt (1.2/1.2)Et₃N (3.0)DCMRT12Acetic Acid[Estimated 75-90]
Yields are estimated based on standard amide coupling reactions.

Visualization:

Amide_Coupling_Workflow Acid Carboxylic Acid Activation Acid Activation Acid->Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Organic Base (e.g., DIPEA) Base->Activation Coupling Amide Formation Activation->Coupling Amine 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Suzuki-Miyaura Coupling

While the primary amine of this compound is the most reactive site for many coupling reactions, it is also conceivable to first protect the amine and then perform a Suzuki-Miyaura coupling if a suitable leaving group (e.g., Br, I, OTf) were present on the aromatic ring of a derivative. A more direct application would involve the coupling of a boronic acid derivative of the aminotetralin. For the purpose of these notes, we will outline a hypothetical Suzuki-Miyaura coupling of a protected bromo-difluoro-aminotetralin derivative.

General Reaction Scheme:

Where R-B(OH)₂ represents an aryl or heteroaryl boronic acid.

Experimental Protocol:

Materials:

  • Protected bromo-difluoro-aminotetralin derivative

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the protected bromo-difluoro-aminotetralin derivative (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (2-10 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, perform a deprotection step to yield the final product.

Data Presentation:
Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Boronic AcidYield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Phenylboronic acid[Estimated 70-90]
Pd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)85184-Methoxyphenylboronic acid[Estimated 75-95]
Yields are estimated based on typical Suzuki-Miyaura reactions.

Visualization:

Suzuki_Coupling_Workflow Reactants Reactants: - Protected Bromo-Aminotetralin - Boronic Acid - Base ReactionSetup Reaction Setup: - Inert Atmosphere - Degassing Reactants->ReactionSetup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionSetup Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->ReactionSetup Heating Heating (80-100 °C) ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Deprotection Deprotection (if necessary) Purification->Deprotection Product Coupled Product Deprotection->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Disclaimer

The protocols and data presented in these application notes are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal yields. It is highly recommended to perform small-scale test reactions to determine the ideal conditions for each specific coupling reaction. All experiments should be conducted by trained personnel in a well-ventilated fume hood, following all appropriate laboratory safety procedures.

Application Notes and Protocols for 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. This fluorinated aminotetralin scaffold is a valuable building block in drug discovery, primarily explored for its potential to modulate monoamine transporters and G-protein coupled receptors. The introduction of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering opportunities to enhance potency, selectivity, and metabolic stability.

Introduction to Fluorinated Aminotetralins in Drug Discovery

The 2-aminotetralin scaffold is a well-established pharmacophore that mimics the structure of endogenous monoamines like serotonin and dopamine. This structural similarity allows aminotetralin derivatives to interact with monoamine transporters (such as SERT, DAT, and NET) and various serotonin and dopamine receptor subtypes. By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate neurotransmission, a mechanism central to the action of many antidepressant and psychoactive drugs.

The strategic incorporation of fluorine atoms into the aromatic ring of the aminotetralin structure, as seen in this compound, is a common medicinal chemistry strategy to:

  • Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the primary amine, which can affect the compound's ionization state at physiological pH, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Block Metabolic Sites: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at positions susceptible to oxidative metabolism can improve the metabolic stability and prolong the half-life of a drug candidate.

  • Alter Conformation: Fluorine substitution can influence the preferred conformation of the molecule, which may lead to improved selectivity for a specific biological target.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, its structural similarity to known monoamine transporter inhibitors and receptor ligands suggests potential applications in the development of novel therapeutics for:

  • Depression and Anxiety Disorders: By targeting the serotonin transporter (SERT), derivatives could function as selective serotonin reuptake inhibitors (SSRIs).

  • Neurological Disorders: Modulation of the dopamine transporter (DAT) could be relevant for conditions such as Parkinson's disease or ADHD.

  • Other CNS Disorders: Interaction with various serotonin (5-HT) and dopamine (D) receptor subtypes could open avenues for treating a range of central nervous system disorders.

Data Presentation

The following table summarizes representative binding affinities (Ki, nM) of various aminotetralin derivatives at monoamine transporters. While data for the 5,7-difluoro analog is not available, this table provides a comparative context for the potential activity of such compounds.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Sertraline0.2925420
2-Aminotetralin12001803100
5-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)1300250010000
This compoundData not availableData not availableData not available

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound has been described in patent literature and involves the reduction of a corresponding azide precursor.[1]

Step 1: Synthesis of 5,7-Difluoro-1-tetralone

A precursor, 5,7-Difluoro-1-tetralone, can be synthesized from 4-(2,4-Difluorophenyl)butyric acid.

  • Materials: Polyphosphoric acid, phosphorous pentoxide, 4-(2,4-Difluorophenyl)butyric acid, ice-water, ether, sodium carbonate solution, sodium chloride solution, active charcoal.

  • Procedure:

    • A mixture of 120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide is stirred at 60°C until homogeneous.

    • 43 g of 4-(2,4-Difluorophenyl)butyric acid is added, and the mixture is stirred for 1.5 hours at 80°C.

    • The reaction mixture is poured onto ice-water and extracted with ether.

    • The combined organic phases are washed with sodium carbonate solution and sodium chloride solution, dried, and treated with a small amount of active charcoal.

    • The solvent is evaporated to yield the crude product, which can be purified by silica gel chromatography or vacuum sublimation.

Step 2: Reductive Amination of 5,7-Difluoro-1-tetralone (Hypothetical)

A common method to convert a ketone to a primary amine is through reductive amination.

  • Materials: 5,7-Difluoro-1-tetralone, ammonia or a source of ammonia (e.g., ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), methanol or another suitable solvent.

  • Procedure:

    • Dissolve 5,7-Difluoro-1-tetralone in methanol.

    • Add an excess of the ammonia source.

    • Slowly add the reducing agent at room temperature or 0°C.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Evaluation: Monoamine Transporter Uptake Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives on the uptake of neurotransmitters by their respective transporters.[2][3]

  • Objective: To determine the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [3H]serotonin for SERT, [3H]dopamine for DAT) into cells expressing the respective transporter.

  • Materials:

    • HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

    • Culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Radiolabeled substrate (e.g., [3H]5-HT or [3H]DA).

    • Test compound (this compound derivative) at various concentrations.

    • Known transporter inhibitor as a positive control (e.g., sertraline for SERT, GBR-12909 for DAT).

    • 96-well microplates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Cell Culture: Culture the HEK293 cells expressing the transporter of interest to confluence in appropriate culture flasks.

    • Cell Plating: Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.

    • Assay:

      • Wash the cells with assay buffer.

      • Pre-incubate the cells with varying concentrations of the test compound or control compounds for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

      • Initiate the uptake by adding the radiolabeled substrate.

      • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial uptake rate.

      • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lysis and Scintillation Counting:

      • Lyse the cells with a suitable lysis buffer.

      • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor).

      • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-(2,4-Difluorophenyl)butyric acid ketone 5,7-Difluoro-1-tetralone start->ketone Cyclization amine This compound ketone->amine Reductive Amination assay Monoamine Transporter Uptake Assay amine->assay data IC50 Determination assay->data sar Structure-Activity Relationship Analysis data->sar

Caption: Synthetic and biological evaluation workflow for this compound.

signaling_pathway cluster_transporter Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT/DAT/NET) monoamine_in Monoamine transporter->monoamine_in vesicle Synaptic Vesicle monoamine_out Monoamine vesicle->monoamine_out Release monoamine_out->transporter Reuptake receptor Postsynaptic Receptor monoamine_out->receptor signal Signal Transduction receptor->signal inhibitor 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine Derivative inhibitor->transporter Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

References

Application Notes and Protocols for the Preparation of Fluorinated γ-Secretase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key fluorinated precursors that are pivotal in the development of γ-secretase inhibitors and modulators. The introduction of fluorine atoms into these precursors can significantly enhance the pharmacological properties of the final drug candidates, including metabolic stability, binding affinity, and blood-brain barrier permeability.

Introduction to γ-Secretase and Fluorinated Inhibitors

γ-Secretase is a multi-subunit intramembrane protease complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease. The complex is composed of four core proteins: presenilin (PSEN), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). Presenilin forms the catalytic core of the complex.

One of the key functions of γ-secretase is the cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides. An imbalance in Aβ production, particularly an increase in the ratio of Aβ42 to Aβ40, is a central event in the amyloid cascade hypothesis of Alzheimer's disease. Therefore, inhibiting or modulating γ-secretase activity is a primary therapeutic strategy.

Fluorinated compounds have gained significant attention in medicinal chemistry due to the unique properties conferred by the fluorine atom. In the context of γ-secretase inhibitors, fluorination can lead to improved potency, selectivity, and pharmacokinetic profiles. This document focuses on the preparation of essential fluorinated building blocks that serve as precursors for these advanced inhibitors.

γ-Secretase Signaling Pathway and Inhibition

The following diagram illustrates the canonical γ-secretase signaling pathway involving the processing of APP and the mechanism of its inhibition.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Extracellular CTF_beta C99 fragment (CTFβ) APP->CTF_beta Membrane-bound gamma_secretase γ-Secretase Complex (PSEN, Nicastrin, APH-1, PEN-2) gamma_secretase->CTF_beta 2. Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP 1. Cleavage AICD APP Intracellular Domain (AICD) CTF_beta->AICD Intracellular Signaling Abeta Amyloid-β (Aβ) (Aβ40/Aβ42) CTF_beta->Abeta Extracellular Release Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Fluorinated γ-Secretase Inhibitor/Modulator Inhibitor->gamma_secretase Inhibition/ Modulation

Caption: γ-Secretase signaling pathway in Alzheimer's disease.

Key Fluorinated Precursors and Synthetic Protocols

This section details the synthesis of three important classes of fluorinated precursors for γ-secretase inhibitors: fluorinated phenylacetic acids, fluorinated α-hydroxyacetic acids, and fluorinated piperidines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the selected fluorinated precursors.

Precursor NameStarting MaterialKey ReagentsReaction Time (h)Yield (%)Purity (%)Melting Point (°C)
3,5-Difluorophenylacetic acid1,3,5-Trifluorobenzenen-BuLi, CO2375>9868-70
2-(3,5-Difluorophenyl)-2-hydroxyacetic acid3,5-DifluorobenzaldehydeNaCN, H2SO4682>99121-123
Ethyl 4-fluoro-4-phenylpiperidine-4-carboxylateEthyl 4-phenylpiperidine-4-carboxylateSelectfluor™2465>97N/A (Oil)
Experimental Protocols

Protocol 1: Synthesis of 3,5-Difluorophenylacetic acid

This protocol describes the synthesis of 3,5-difluorophenylacetic acid, a common building block for γ-secretase inhibitors.

  • Materials:

    • 1,3,5-Trifluorobenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • Dry carbon dioxide (CO2)

    • Anhydrous diethyl ether

    • Hydrochloric acid (HCl)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a stirred solution of 1,3,5-trifluorobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours while maintaining the temperature at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to pH 2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a mixture of hexanes and ethyl acetate to afford pure 3,5-difluorophenylacetic acid.

  • Characterization:

    • Yield: 75%

    • Purity: >98% (by HPLC)

    • Melting Point: 68-70 °C

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.01-6.95 (m, 1H), 6.85-6.79 (m, 2H), 3.65 (s, 2H).

    • ¹⁹F NMR (CDCl₃, 376 MHz): δ -108.4.

Protocol 2: Synthesis of 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid

This protocol outlines the preparation of a fluorinated mandelic acid derivative, another important precursor.

  • Materials:

    • 3,5-Difluorobenzaldehyde

    • Sodium cyanide (NaCN)

    • Sulfuric acid (H₂SO₄)

    • Diethyl ether

    • Sodium bisulfite

  • Procedure:

    • In a flask, dissolve sodium cyanide (1.2 eq) in water.

    • Add 3,5-difluorobenzaldehyde (1.0 eq) to the cyanide solution and stir vigorously.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

    • Extract the reaction mixture with diethyl ether (3x).

    • Wash the combined organic layers with a saturated sodium bisulfite solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the solid from hot water to obtain pure 2-(3,5-difluorophenyl)-2-hydroxyacetic acid.

  • Characterization:

    • Yield: 82%

    • Purity: >99% (by HPLC)

    • Melting Point: 121-123 °C

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.20-7.10 (m, 3H), 5.15 (s, 1H).

    • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -110.2.

Protocol 3: Synthesis of Ethyl 4-fluoro-4-phenylpiperidine-4-carboxylate

This protocol describes the fluorination of a piperidine scaffold, a core structure in many γ-secretase modulators.

  • Materials:

    • Ethyl 4-phenylpiperidine-4-carboxylate

    • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile

    • Sodium bicarbonate

  • Procedure:

    • Dissolve ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq) in acetonitrile in a reaction flask.

    • Add Selectfluor™ (1.2 eq) to the solution in one portion.

    • Reflux the reaction mixture for 24 hours.

    • Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the desired fluorinated piperidine as a colorless oil.

  • Characterization:

    • Yield: 65%

    • Purity: >97% (by GC-MS)

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H), 4.20 (q, J = 7.1 Hz, 2H), 3.20-3.10 (m, 2H), 2.50-2.35 (m, 2H), 2.20-2.05 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).

    • ¹⁹F NMR (CDCl₃, 376 MHz): δ -145.6 (m).

Synthetic Workflow Example

The following diagram illustrates a general synthetic workflow for the preparation of a fluorinated γ-secretase inhibitor precursor, using the synthesis of 3,5-difluorophenylacetic acid as an example.

G Start Starting Material: 1,3,5-Trifluorobenzene Step1 Lithiation (n-BuLi, -78 °C) Start->Step1 Intermediate1 Lithium Intermediate Step1->Intermediate1 Step2 Carboxylation (CO₂, -78 °C to RT) Intermediate1->Step2 Intermediate2 Carboxylate Salt Step2->Intermediate2 Step3 Acidification & Workup (HCl) Intermediate2->Step3 Product Final Precursor: 3,5-Difluorophenylacetic acid Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for a fluorinated precursor.

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts cyclization of 4-(2,4-Difluorophenyl)butyric acid to yield 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one. This intermediate ketone subsequently undergoes reductive amination via the Leuckart reaction to produce the target primary amine. This guide includes comprehensive experimental procedures, quantitative data, and a workflow diagram to facilitate successful and scalable synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical industry. The following protocols provide a robust and reproducible method for its preparation on a large scale.

Overall Synthesis Workflow

The synthesis proceeds in two main stages, followed by purification and optional salt formation.

SynthesisWorkflow Start 4-(2,4-Difluorophenyl)butyric Acid Step1 Step 1: Intramolecular Friedel-Crafts Cyclization Start->Step1 Ketone 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Step1->Ketone Step2 Step 2: Reductive Amination (Leuckart Reaction) Ketone->Step2 Amine This compound Step2->Amine Purification Purification Amine->Purification FinalProduct Pure Amine Purification->FinalProduct SaltFormation Optional: Salt Formation FinalProduct->SaltFormation HCl_Salt Amine Hydrochloride Salt SaltFormation->HCl_Salt Step1_Workflow Reagents 1. Mix Polyphosphoric Acid and Phosphorus Pentoxide Heating1 2. Heat to 60°C with Stirring Reagents->Heating1 Addition 3. Add 4-(2,4-Difluorophenyl)butyric Acid Heating1->Addition Heating2 4. Heat to 80°C for 1.5 hours Addition->Heating2 Quench 5. Pour onto Ice-Water Heating2->Quench Extraction 6. Extract with Ether Quench->Extraction Wash 7. Wash Organic Phase Extraction->Wash Dry 8. Dry and Evaporate Wash->Dry Purification 9. Purify Crude Product Dry->Purification Product 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Purification->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-stage process. The first stage is the intramolecular Friedel-Crafts acylation of 4-(2,4-Difluorophenyl)butyric acid to form the key intermediate, 5,7-Difluoro-1-tetralone. The second stage involves the conversion of this tetralone to the target primary amine, typically via a reductive amination process. A robust method for this conversion is the formation of an oxime intermediate, followed by its reduction.

Q2: What are the critical parameters affecting the overall yield?

For the Friedel-Crafts acylation step, the key parameters are the purity of the starting material, the strength of the acid catalyst (e.g., polyphosphoric acid), reaction temperature, and time. For the oxime reduction step, the choice of reducing agent, catalyst activity (if applicable), solvent, temperature, and pH are all critical for maximizing the yield of the primary amine and minimizing side products.

Q3: How can I monitor the progress of the reactions?

Reaction progress for all steps can be effectively monitored by Thin Layer Chromatography (TLC). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of products and intermediates.

Q4: What are the most common impurities I might encounter?

In the first stage, unreacted 4-(2,4-Difluorophenyl)butyric acid can be an impurity. In the final, oxime reduction stage, common impurities include unreacted oxime, the corresponding hydroxylamine from incomplete reduction, and secondary amines formed as byproducts.[1] The formation of secondary amines is a known side reaction, particularly in the catalytic hydrogenation of aldoximes, but can also occur with ketoximes.[1]

Synthesis Workflow

G start 4-(2,4-Difluorophenyl)butyric acid step1 Stage 1: Friedel-Crafts Acylation (PPA, P₂O₅, 80°C) start->step1 intermediate1 5,7-Difluoro-1-tetralone step1->intermediate1 step2a Stage 2a: Oxime Formation (NH₂OH·HCl) intermediate1->step2a intermediate2 5,7-Difluoro-1-tetralone oxime step2a->intermediate2 step2b Stage 2b: Oxime Reduction (e.g., Catalytic Hydrogenation) intermediate2->step2b product This compound step2b->product

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides

Stage 1: Synthesis of 5,7-Difluoro-1-tetralone

Q: My intramolecular Friedel-Crafts acylation is slow or incomplete. What are potential causes and solutions?

A:

  • Insufficient Acid Strength/Amount: Polyphosphoric acid (PPA) can vary in its phosphorylating ability. Ensure you are using a fresh, high-quality PPA. The addition of phosphorus pentoxide (P₂O₅) can increase the acid strength and drive the reaction.[2]

  • Moisture: The starting material and reaction setup must be thoroughly dry, as water will deactivate the PPA catalyst.

  • Low Temperature: The reaction typically requires elevated temperatures (e.g., 80°C) to proceed at a reasonable rate.[2] Ensure your reaction mixture is reaching and maintaining the target temperature.

  • Purity of Starting Material: Impurities in the 4-(2,4-Difluorophenyl)butyric acid can interfere with the cyclization. Purify the starting material if necessary.

Q: The yield of 5,7-Difluoro-1-tetralone is low after workup. Where might I be losing the product?

A:

  • Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by monitoring via TLC.

  • Workup Issues: The reaction is typically quenched by pouring it onto ice water.[2] This step can be highly exothermic. If the quenching is too rapid, side reactions can occur. Ensure efficient stirring during the quench.

  • Extraction Inefficiency: The product is extracted with an organic solvent like ether.[2] Ensure you perform multiple extractions and that the pH of the aqueous layer is appropriate to keep your product in the organic phase. A saturated sodium chloride solution wash can help break up emulsions and improve phase separation.[2]

Stage 2a: Formation of 5,7-Difluoro-1-tetralone Oxime

Q: The conversion of the tetralone to the oxime is incomplete. How can I improve this?

A:

  • pH Control: Oxime formation is pH-dependent. The reaction is typically run with hydroxylamine hydrochloride and a base (like sodium acetate or pyridine) to liberate the free hydroxylamine in situ. Adjusting the pH to be weakly acidic (around 4-5) is often optimal.

  • Le Chatelier's Principle: The reaction produces water as a byproduct. While often not necessary for high yields, in difficult cases, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.

  • Reaction Time/Temperature: While often rapid, some sterically hindered ketones may require longer reaction times or gentle heating to go to completion.

Stage 2b: Reduction of Oxime to Primary Amine

Q: My catalytic hydrogenation is giving a low yield of the desired primary amine. What should I check?

A:

  • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Ni) may be old or poisoned. Use a fresh batch of high-activity catalyst. Certain functional groups or impurities (sulfur, etc.) can act as catalyst poisons.

  • Hydrogen Pressure: Ensure the system is properly sealed and maintaining the required hydrogen pressure. While some hydrogenations work at atmospheric pressure, others require higher pressures (e.g., 3 atm or more) to proceed efficiently.[3]

  • Solvent and pH: The choice of solvent (e.g., ethanol, acetic acid) is crucial. Acidic conditions are often required for the hydrogenation of oximes to amines, as protonation can facilitate N-O bond cleavage.[3][4] For example, using Pd/C in a mixture of acetic acid and sulfuric acid has been shown to be effective for reducing oximes to amines.[3]

  • Incomplete Reduction: You may be forming the N-hydroxy intermediate. This can sometimes be addressed by increasing reaction time, temperature, or hydrogen pressure. Platinum-based catalysts (like Pt/C or PtO₂) may favor hydroxylamine formation, whereas palladium catalysts often promote full reduction to the amine.[3]

Q: I am observing significant amounts of a secondary amine byproduct. How can this be minimized?

A: The formation of secondary amines is a known side reaction in the reduction of oximes, especially aldoximes.[1] It is thought to occur through the reaction of the intermediate imine with the final primary amine product.

  • Use of Additives: Adding ammonia or using an ammonium salt in the reaction mixture can sometimes suppress secondary amine formation by competing for reaction with the intermediate imine.

  • Catalyst Choice: Different catalysts have different selectivities. For instance, Raney Nickel under basic conditions has been used to produce primary amines with high yield.[3]

  • Reaction Conditions: Lowering the reaction temperature may help favor the desired intramolecular reduction over the intermolecular side reaction leading to the secondary amine.

Q: My reduction with Sodium Borohydride (NaBH₄) is ineffective. What can I do to improve it?

A: Sodium borohydride alone is generally not reactive enough to reduce oximes.[5] Its reducing power must be enhanced by using it in combination with additives or specific solvent systems.

  • Lewis Acid Additives: The addition of Lewis acids like ZrCl₄ or transition metal salts such as NiCl₂ or CuSO₄ dramatically enhances the reactivity of NaBH₄.[5] These additives are believed to coordinate to the oxime, making it more susceptible to hydride attack.

  • Solvent Choice: The reaction is often performed in alcoholic solvents like methanol or ethanol.

  • Temperature: These reactions often require heating to reflux to proceed efficiently.[6]

Troubleshooting Workflow for Low Yield in Oxime Reduction

G start Low Yield of Primary Amine q1 Analyze crude product by TLC/GC-MS. What is the main component? start->q1 is_sm Unreacted Oxime q1->is_sm Starting Material is_inter Hydroxylamine Intermediate q1->is_inter Intermediate is_side Secondary Amine or Other Byproducts q1->is_side Side Product sol_sm 1. Increase reaction time/temp. 2. Increase H₂ pressure (if applicable). 3. Use fresh/more active catalyst. 4. Add Lewis acid to NaBH₄. is_sm->sol_sm Solution sol_inter 1. Switch from Pt to Pd catalyst. 2. Ensure acidic conditions for N-O cleavage. 3. Increase reaction time/temperature. is_inter->sol_inter Solution sol_side 1. Lower reaction temperature. 2. Add ammonia to reaction mixture. 3. Screen different catalysts (e.g., Raney Ni). is_side->sol_side Solution

Caption: Troubleshooting workflow for low yield in the oxime reduction step.

Data Presentation: Comparison of Oxime Reduction Methods

The following table summarizes various reagent systems reported for the reduction of oximes to primary amines, which can be adapted for the synthesis of this compound.

Reagent SystemCatalyst/AdditiveSolventTemperatureTimeTypical Yield (%)Reference(s)
Catalytic HydrogenationPd/C (5%)Acetic Acid / H₂SO₄20-25°C2 h~94%[3]
Catalytic HydrogenationRaney NiEthanol / NH₄OH25°C3 h~91%[3]
Sodium BorohydrideZrCl₄ / Al₂O₃Solvent-freeRoom Temp.2 min94-96%[5]
Sodium BorohydrideCu Nanoparticles / CharcoalEthanolReflux (70-80°C)1.5 - 2.5 h92-94%[6][7]
Sodium BorohydrideCopper(II) SulfateMethanolReflux2 h82-89%
Zinc DustAmmonium FormateMethanolRefluxN/A~90%[8]

Note: Yields are reported for various substrates and may differ for 5,7-Difluoro-1-tetralone oxime. This table should be used as a guide for selecting initial screening conditions.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-1-tetralone [2]

  • To a stirred mixture of 120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide, bring the temperature to 60°C until a homogeneous mixture is formed.

  • Add 43 g of 4-(2,4-Difluorophenyl)butyric acid to the mixture.

  • Increase the temperature to 80°C and stir for 1.5 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto a vigorously stirred mixture of ice and water to quench the reaction.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent to yield 5,7-Difluoro-1-tetralone.

Protocol 2: Synthesis of 5,7-Difluoro-1-tetralone oxime (General Procedure)

  • Dissolve 5,7-Difluoro-1-tetralone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the mixture at room temperature or heat gently to 50-60°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Once complete, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step, often without further purification.

Protocol 3: Reduction of Oxime to Amine via Catalytic Hydrogenation

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the reaction vessel, dissolve 5,7-Difluoro-1-tetralone oxime (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or Raney Ni) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Carefully basify the filtrate with a base (e.g., NaOH or NH₄OH) to pH > 10 while cooling in an ice bath.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate to yield the crude amine.

  • Purify via column chromatography or distillation as required.

References

Technical Support Center: Purification of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common purification techniques for this and structurally similar compounds are:

  • Column Chromatography: Effective for removing synthetic by-products and unreacted starting materials. Common eluents include ethyl acetate/petroleum ether mixtures.[1][2]

  • Recrystallization: Useful for obtaining highly pure crystalline material, often performed after an initial chromatographic step. Ethanol is a potential solvent for recrystallizing related tetralone derivatives.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating the enantiomers ((1S) and (1R) forms) to achieve high enantiomeric purity. Polysaccharide-based chiral stationary phases are particularly effective.[4]

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can originate from the synthetic route. For tetralone derivatives, which are precursors to the target amine, impurities can include starting materials or by-products from reactions like Friedel-Crafts alkylation/cyclization or dehydrogenation.[5][6] In the final amine product, impurities could include:

  • Unreacted 5,7-difluoro-1-tetralone (the ketone precursor).

  • By-products from the reductive amination step.

  • The undesired enantiomer of the amine.

  • Related substances such as dihydronaphthalene or fully aromatic naphthalene derivatives.[7]

Q3: How do I assess the chemical and enantiomeric purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the product.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and assessing chemical purity.

  • Chiral HPLC: The definitive method for determining the enantiomeric ratio (e.g., enantiomeric excess, %ee).[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography 1. Inappropriate solvent system (product is too soluble or not soluble enough). 2. Product is adsorbing irreversibly to the silica gel. 3. Sample was loaded improperly.1. Optimize the mobile phase polarity using TLC. A common starting point is an ethyl acetate/petroleum ether gradient.[1] 2. Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to prevent streaking and irreversible adsorption of the amine. 3. Use a dry-loading technique if the product has low solubility in the eluent.
Product is an Oil and Fails to Crystallize 1. Presence of impurities inhibiting crystal lattice formation. 2. Incorrect choice of solvent.1. Re-purify the material using column chromatography to remove impurities. 2. Perform a systematic solvent screen using small aliquots of the oil. Try solvents of varying polarity such as ethanol, isopropanol, or co-solvent systems like hexane/ethyl acetate.[3]
Incomplete Separation of Enantiomers (Low %ee) 1. The chosen chiral HPLC method is not suitable. 2. The mobile phase composition is suboptimal.1. Use a proven chiral stationary phase, such as an amylose-based column (e.g., Chiralpak® AD-H).[4] 2. Systematically adjust the ratio of the mobile phase components (e.g., n-Hexane and 2-Propanol). Increasing the alcohol content generally reduces retention time but may affect resolution.[4]
Broad or Tailing Peaks in HPLC 1. Secondary interactions between the basic amine and acidic sites on the silica-based column packing. 2. Poor sample solubility in the mobile phase.1. Add a basic modifier like Diethylamine (DEA) to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape.[4] 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is designed for the initial purification of the crude product to remove major impurities.

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether (or hexane). A typical starting point is 5% ethyl acetate, gradually increasing to 20-30%. To improve recovery and peak shape for the amine, add 0.5% triethylamine to the eluent mixture.

  • Procedure: a. Prepare the column with silica gel slurried in the initial, low-polarity eluent. b. Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"). c. Carefully load the sample onto the top of the column. d. Begin elution with the starting mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a starting point for separating the (1S) and (1R) enantiomers, adapted from a method for a structurally similar compound.[4]

Recommended Starting Conditions

ParameterRecommended Condition
HPLC System Standard system with UV detector
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm)[4]
Mobile Phase n-Hexane / 2-Propanol (IPA) with 0.1% Diethylamine (DEA). Start with a 90:10 (v/v) ratio.[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be optimized, e.g., up to 45°C, to improve separation)[9]
Detection UV at 254 nm or 265 nm
Sample Preparation Dissolve the racemic amine in the mobile phase to a concentration of ~1 mg/mL.[4]

Optimization Notes:

  • Adjust the n-Hexane/IPA ratio to achieve a resolution factor >1.5.

  • The use of fluorinated eluents (like trifluoroethanol) with standard reverse-phase columns (C8, C18) can sometimes improve the separation of fluorinated compounds.[9][10]

Visualizations

G cluster_workflow Purification Workflow Crude Crude Amine Product ColChrom Flash Column Chromatography (Silica Gel, Hex/EtOAc + TEA) Crude->ColChrom Purity1 Assess Purity (TLC, GC-MS, NMR) ColChrom->Purity1 Recryst Recrystallization (Optional Polishing Step) Purity1->Recryst Impure ChiralSep Chiral HPLC Separation (e.g., Chiralpak AD-H) Purity1->ChiralSep Chemically Pure (Racemic) Purity2 Assess Chemical Purity (NMR, GC-MS) Recryst->Purity2 Purity2->ChiralSep Pure EnantPurity Assess Enantiomeric Purity (%ee via Chiral HPLC) ChiralSep->EnantPurity Final Pure Enantiomer EnantPurity->Final >99% ee

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Low Purity Start Product Impure after Column Chromatography CheckTLC Review TLC Data: Streaking or Overlapping Spots? Start->CheckTLC Streaking Streaking Observed CheckTLC->Streaking Yes Overlapping Overlapping Spots CheckTLC->Overlapping Yes NoIssues Clean Separation on TLC CheckTLC->NoIssues No Sol_Streak Action: Add 0.5% Triethylamine to the eluent and repeat chromatography. Streaking->Sol_Streak Sol_Overlap Action: Optimize mobile phase. Try a different solvent system or use a shallower gradient. Overlapping->Sol_Overlap Sol_NoIssues Action: Consider recrystallization to remove closely-eluting impurities. NoIssues->Sol_NoIssues

Caption: Decision tree for troubleshooting purity issues after initial column chromatography.

References

Technical Support Center: Synthesis of Fluorinated Tetralin Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated tetralin amines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of fluorinated tetralin amines, focusing on impurity profiles and reaction optimization.

1. What are the most common impurities in fluorinated tetralin amine synthesis via reductive amination?

When synthesizing fluorinated tetralin amines via the reductive amination of a fluorinated tetralone, several impurities can arise. These can be broadly categorized as process-related impurities and degradation products.[]

  • Unreacted Starting Materials: Residual fluorinated tetralone and the amine starting material are common impurities if the reaction does not go to completion.

  • Over-alkylation Product: If a primary amine is used to create a secondary amine, a tertiary amine can be formed as a byproduct through a second alkylation.

  • Tetralone Reduction Product: The reducing agent can reduce the ketone group of the fluorinated tetralone to a hydroxyl group, forming a fluorinated tetralol.[2]

  • Iminium Salt Intermediate: Incomplete reduction can leave residual iminium salt intermediates.

Troubleshooting:

  • Incomplete Reaction: Ensure the reducing agent is added portion-wise and at a controlled temperature to maintain its activity.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Over-alkylation: Use a stoichiometric amount of the amine or a slight excess of the tetralone to minimize the formation of tertiary amines.

  • Tetralone Reduction: Employ milder reducing agents such as sodium triacetoxyborohydride, which is more selective for imine reduction over ketone reduction.[3]

2. I am observing unexpected byproducts in my Buchwald-Hartwig amination of a fluorinated aryl halide. What could be the cause?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with fluorinated substrates can be sensitive to reaction conditions.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common with aryl chlorides.[4]

  • Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures, leading to incomplete conversion and the formation of palladium black.[5]

  • Side Reactions with Other Nucleophiles: If the substrate contains other nucleophilic groups (e.g., phenols), these can also participate in the coupling reaction.[4]

  • Ligand Degradation: The phosphine ligands can be sensitive to air and moisture, leading to oxidation and loss of catalytic activity.

Troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. Sterically hindered biarylphosphine ligands are often effective for challenging substrates. Using a pre-catalyst can lead to cleaner reactions as it avoids the in-situ reduction of Pd(II).

  • Base and Solvent Choice: Use a non-nucleophilic base like sodium tert-butoxide. If your substrate is base-sensitive, consider weaker bases like cesium carbonate, possibly requiring higher temperatures. The solvent must dissolve the reactants and the base; common choices include toluene and dioxane.[6][7]

  • Exclusion of Air and Moisture: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

3. How can I effectively purify my fluorinated tetralin amine?

The purification of fluorinated amines can be challenging due to their basicity and unique solubility properties.

  • Flash Column Chromatography: This is a common method, but the basicity of the amine can cause issues with silica gel (an acidic stationary phase), leading to peak tailing and product degradation.[8]

    • Pro-Tip: To mitigate these issues, you can add a small amount of a competing amine like triethylamine (e.g., 0.1-1%) to the mobile phase or use a basic stationary phase like alumina.[8]

  • Fluorous Solid-Phase Extraction (FSPE): For compounds with a significant fluorine content, fluorous chromatography can be a highly effective purification method. This technique utilizes a fluorinated stationary phase that preferentially retains fluorinated molecules.[9][10]

  • Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. This often involves forming a salt (e.g., hydrochloride or hydrobromide) to improve the crystalline nature of the compound.[11]

4. What are the best analytical techniques for identifying impurities in my final product?

A combination of chromatographic and spectroscopic techniques is generally required for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for separating and identifying impurities. For chiral amines, chiral HPLC is necessary to determine enantiomeric excess.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile impurities, such as residual solvents or low molecular weight byproducts.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide structural information about the main product and any significant impurities.

    • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. It offers high sensitivity and a wide chemical shift range, allowing for the detection and quantification of even minor fluorinated impurities.[16][17][18][19][20]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of aminotetralins, which can be adapted for their fluorinated analogs.

ParameterReductive AminationBuchwald-Hartwig Amination
Substrates Fluorinated Tetralone, AmineFluorinated Aryl Halide/Triflate, Amine
Catalyst/Reagent NaBH(OAc)₃, NaBH₃CN, H₂/Pd-CPd(OAc)₂, Pd₂(dba)₃ with phosphine ligands
Base -NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Methanol, Ethanol, DichloromethaneToluene, Dioxane, THF
Temperature 0 °C to room temperature80 - 110 °C
Typical Yield 60 - 95%70 - 98%

Experimental Protocols

General Protocol for Reductive Amination of a Fluorinated Tetralone:

  • Reaction Setup: To a solution of the fluorinated tetralone (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) or by crystallization.[8][12]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the fluorinated aryl halide (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.) in a dry, sealed reaction vessel. Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis synthesis_step Reductive Amination or Buchwald-Hartwig Amination quench Quench Reaction synthesis_step->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography (Silica or Fluorous) dry->chromatography crystallization Crystallization (optional) chromatography->crystallization purity_check Purity & Identity Confirmation (HPLC, GC-MS, NMR) crystallization->purity_check

Caption: General experimental workflow for the synthesis and purification of fluorinated tetralin amines.

References

Technical Support Center: Synthesis of Nirogacestat Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of key intermediates of Nirogacestat.

Frequently Asked Questions (FAQs)

Q1: What is a key intermediate in the synthesis of Nirogacestat?

A1: A crucial intermediate in the synthesis of Nirogacestat is (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. This molecule is formed by the coupling of a norvaline moiety with a substituted tetralone fragment.[1]

Q2: What are the common side products observed during the synthesis of this intermediate?

A2: The most frequently reported side product is an adverse cyclization product, often referred to as compound 12.[2] This impurity arises from an intramolecular reaction. Other potential impurities include chlorinated tetralin compounds, which can be generated during the synthetic process.[3][4] Forced degradation studies have also indicated that various other degradation products can form under stress conditions such as acid, peroxide, heat, and light exposure.[5][6]

Q3: How can the formation of the cyclization side product (compound 12) be minimized?

A3: The formation of the cyclization side product can be significantly reduced by the addition of an acid, such as hydrobromic acid, to the reaction mixture during the coupling step.[2] This acidic environment helps to control the reaction pathway and can minimize the creation of this and other side products to less than 1%.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired intermediate Incomplete reaction or formation of side products.- Ensure all starting materials are pure and dry. - Optimize reaction temperature and time. - Consider the use of a suitable coupling reagent and ensure its proper activation. - Add hydrobromic acid to the reaction mixture to suppress the formation of the cyclization side product.[2]
Presence of a significant peak corresponding to the cyclization side product (compound 12) in the reaction mixture (HPLC/LC-MS analysis) Reaction conditions favor the intramolecular cyclization pathway.- Introduce hydrobromic acid into the reaction mixture. This has been shown to effectively minimize this side product.[2] - Adjust the pH of the reaction mixture to be weakly acidic.
Formation of multiple unidentified impurities Degradation of starting materials or products; suboptimal reaction conditions.- Perform forced degradation studies on your starting materials and product to understand their stability under various conditions (acidic, basic, oxidative, thermal, photolytic).[5][6] - Use a validated UPLC-LCMS method for impurity profiling to identify and characterize the unknown impurities.[5][6] - Purify intermediates at each step to prevent carrying impurities through the synthesis.
Inconsistent reaction outcomes Variability in reagent quality, reaction setup, or work-up procedure.- Standardize all experimental parameters, including solvent purity, reagent concentration, temperature, and reaction time. - Ensure consistent and thorough work-up procedures to remove unreacted starting materials and byproducts.

Experimental Protocols

Synthesis of the Key Nirogacestat Intermediate

A general route for the synthesis of the key Nirogacestat intermediate involves the coupling of two main fragments: a norvaline derivative and a substituted imidazole amine. A known method involves reacting a norvaline moiety with 1,1'-carbonyldiimidazole (CDI) to form an activated anhydride. This activated intermediate is then reacted with the imidazole amine fragment to yield the final product.[7][8] To control the formation of impurities, this process can be performed in a polar aprotic solvent.[7][8]

Reductive Amination for a Precursor

One of the key steps in forming a precursor to the final intermediate is a reductive amination reaction. This typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The reaction is often carried out in a suitable solvent like methanol, and a catalytic amount of acid, such as acetic acid, can be added to facilitate imine formation.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathway and the formation of a major side product.

Nirogacestat_Synthesis cluster_main_pathway Main Synthetic Pathway Norvaline_Derivative Norvaline Derivative Activated_Intermediate Activated Intermediate Norvaline_Derivative->Activated_Intermediate Coupling Agent (e.g., CDI) Nirogacestat_Intermediate Nirogacestat Intermediate Activated_Intermediate->Nirogacestat_Intermediate Coupling Imidazole_Amine Imidazole Amine Imidazole_Amine->Nirogacestat_Intermediate

Caption: General synthetic pathway for the Nirogacestat intermediate.

Side_Product_Formation cluster_side_reaction Side Product Formation Nirogacestat_Intermediate_Precursor Intermediate Precursor Cyclization_Product Adverse Cyclization Product (Compound 12) Nirogacestat_Intermediate_Precursor->Cyclization_Product Intramolecular Cyclization

Caption: Formation of the adverse cyclization side product (Compound 12).

References

Technical Support Center: Optimization of Catalytic Hydrogenation of Fluorinated Tetralones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalytic hydrogenation of fluorinated tetralones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this specific class of chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when hydrogenating fluorinated tetralones?

A1: The primary challenge in the catalytic hydrogenation of fluorinated tetralones is achieving selective reduction of the ketone and/or the aromatic ring without cleaving the carbon-fluorine (C-F) bond. This undesired side reaction, known as hydrodefluorination (HDF), can lead to a mixture of products and reduce the yield of the desired fluorinated product. The C-F bond, while generally strong, can be susceptible to hydrogenolysis under certain catalytic conditions, particularly with benzylic or aromatic C-F bonds.

Q2: Which catalysts are recommended for the selective hydrogenation of fluorinated tetralones?

A2: The choice of catalyst is critical to prevent hydrodefluorination. While several catalysts are used for the hydrogenation of tetralones, for fluorinated substrates, the following are recommended starting points:

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its generally lower propensity for causing hydrodefluorination compared to other platinum-group metals. It is effective for the reduction of the ketone functionality.

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): These can be effective but may require careful optimization of reaction conditions to avoid HDF.

  • Rhodium-based catalysts (e.g., Rh/C): While highly active for aromatic ring hydrogenation, rhodium catalysts have a higher tendency to promote hydrodefluorination.[1][2][3][4] Their use should be approached with caution and may require milder conditions or specific ligands to enhance selectivity.[5]

Q3: What are the key reaction parameters to control for optimizing the hydrogenation?

A3: Several parameters must be carefully controlled to achieve optimal results:

  • Hydrogen Pressure: Lower pressures are generally preferred to minimize hydrodefluorination. Start with pressures in the range of 1-10 atm and gradually increase if the reaction is sluggish.

  • Temperature: Lower temperatures (e.g., room temperature to 50°C) are recommended to enhance selectivity and reduce the risk of C-F bond cleavage.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. A typical starting point is 1-5 mol%.

  • Additives/Modifiers: In some cases, catalyst poisons or modifiers can be used to improve selectivity. For instance, the use of diphenylsulfide with Pd/C has been reported to selectively reduce olefin and acetylene functionalities without affecting aromatic halogens.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conversion 1. Catalyst deactivation. 2. Insufficient hydrogen pressure or temperature. 3. Poor quality of substrate or solvent.1. Use fresh catalyst. Ensure the catalyst was not exposed to air for prolonged periods. 2. Gradually increase hydrogen pressure and/or temperature. Monitor the reaction closely for the onset of side reactions. 3. Use pure, dry solvents and ensure the purity of the starting material.
Hydrodefluorination (HDF) observed 1. Catalyst is too active (e.g., Rhodium-based). 2. Reaction conditions are too harsh (high temperature or pressure). 3. High catalyst loading.1. Switch to a less active catalyst, such as Pd/C. 2. Decrease the reaction temperature and/or hydrogen pressure. 3. Reduce the catalyst loading. 4. Consider the use of a catalyst modifier to improve selectivity.[6]
Incomplete reduction of the aromatic ring 1. Insufficient catalyst activity for arene hydrogenation. 2. Reaction conditions are too mild.1. Consider a more active catalyst like Rh/C, but be mindful of the increased risk of HDF.[2] A staged approach might be necessary: first, reduce the ketone with a selective catalyst, then proceed to ring hydrogenation under different conditions. 2. Increase hydrogen pressure and temperature cautiously, while monitoring for HDF.
Poor diastereoselectivity 1. Catalyst and substrate stereoelectronics. 2. Reaction conditions influencing the transition state.1. Screen different catalysts and catalyst supports. 2. Vary the solvent and temperature to influence the stereochemical outcome.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for your specific fluorinated tetralone.

Protocol 1: Selective Reduction of the Ketone Functionality
  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Substrate: Fluorinated tetralone (1.0 mmol)

  • Solvent: Ethanol or Ethyl Acetate (10 mL)

  • Hydrogen Pressure: 1-5 atm (or a balloon of H₂)

  • Temperature: Room temperature (20-25°C)

  • Procedure: a. To a solution of the fluorinated tetralone in the chosen solvent, add the Pd/C catalyst. b. The reaction vessel is purged with hydrogen gas. c. The reaction is stirred under a hydrogen atmosphere at room temperature. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, the reaction mixture is filtered through Celite to remove the catalyst, and the solvent is removed under reduced pressure. f. The crude product is purified by column chromatography.

Protocol 2: Hydrogenation of the Aromatic Ring

Caution: This protocol carries a higher risk of hydrodefluorination.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or a more selective Rhodium complex.

  • Substrate: Fluorinated tetralone or the corresponding fluorinated tetralol (from Protocol 1) (1.0 mmol)

  • Solvent: Methanol or Trifluoroethanol (TFE)

  • Hydrogen Pressure: 10-50 atm

  • Temperature: 25-70°C

  • Procedure: a. The substrate and catalyst are placed in a high-pressure reactor. b. The chosen solvent is added, and the reactor is sealed. c. The reactor is purged several times with hydrogen before being pressurized to the desired level. d. The reaction is stirred at the set temperature. e. Monitor the reaction progress carefully for the formation of defluorinated byproducts. f. After the reaction, the catalyst is removed by filtration, and the product is isolated.

Data Presentation

Table 1: Catalyst and Condition Selection Guide for Hydrogenation of Fluorinated Tetralones

Target Transformation Recommended Catalyst Starting H₂ Pressure Starting Temperature Key Considerations
Ketone Reduction5% Pd/C1-5 atmRoom TemperatureLow risk of HDF. Good selectivity for the carbonyl group.
Aromatic Ring Hydrogenation5% Rh/C10-50 atm25-70°CHigh risk of HDF.[4] Requires careful monitoring and optimization.
Aromatic Ring Hydrogenation (cis-selective)CAAC-Rhodium complexes10-50 atm25-70°CMay offer higher selectivity and stereocontrol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Substrate Fluorinated Tetralone Start->Substrate Reactor Reaction Setup (Purge with H₂) Substrate->Reactor Solvent Solvent Selection (e.g., EtOH, EtOAc) Solvent->Reactor Catalyst Catalyst Selection (e.g., 5% Pd/C) Catalyst->Reactor Conditions Set Conditions (Pressure, Temp.) Reactor->Conditions Stirring Stirring Conditions->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Reaction Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Chromatography) Evaporation->Purification Product Final Product Purification->Product

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting_Logic Start Start Hydrogenation Check_Conversion Conversion > 95%? Start->Check_Conversion Check_HDF HDF Observed? Check_Conversion->Check_HDF Yes Incomplete_Reaction Troubleshoot: - Increase Temp/Pressure - Check Catalyst Activity Check_Conversion->Incomplete_Reaction No HDF_Detected Troubleshoot: - Decrease Temp/Pressure - Change Catalyst (e.g., to Pd/C) - Lower Catalyst Loading Check_HDF->HDF_Detected Yes Successful_Reaction Successful Hydrogenation Check_HDF->Successful_Reaction No

Caption: Troubleshooting decision tree for hydrogenation.

References

Technical Support Center: Synthesis of Difluorinated Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluorinated tetralin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this specialized area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing difluorinated tetralin derivatives?

A1: The main challenges include controlling regioselectivity and stereoselectivity, achieving high yields, dealing with harsh reaction conditions, and preventing unwanted side reactions. For instance, gem-difluorination of tetralone precursors can be sluggish or lead to elimination byproducts.[1] Similarly, electrophilic fluorination of the aromatic ring requires careful control to achieve the desired substitution pattern due to the directing effects of existing substituents.[2]

Q2: Which are the most common methods for introducing a gem-difluoro unit onto a tetralin scaffold?

A2: The most common approach is the deoxofluorination of a tetralone precursor. This is typically achieved using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[3][4] More recent methods involve I(I)/I(III) catalysis to achieve gem-difluorination from precursors like 1,3-diaryl cyclobutanols in a reaction cascade.[5][6]

Q3: What factors influence the regioselectivity of fluorinating the aromatic ring of a tetralin derivative?

A3: Regioselectivity is primarily governed by the electronic effects (both inductive and resonance) of the substituents already present on the aromatic ring.[2] For example, a strongly activating group like a methoxy (-OCH₃) group will direct electrophilic attack to the ortho and para positions.[5] If the para position is blocked, substitution will occur at the ortho position. Steric hindrance from bulky electrophiles or substituents can also influence the reaction's outcome, but electronic effects are typically dominant.[5]

Q4: My electrophilic fluorination reaction with Selectfluor® is giving low yields and multiple products. What could be the cause?

A4: Low yields and poor selectivity with Selectfluor® can stem from several issues. The substrate's reactivity is key; electron-rich aromatic compounds and enols react more readily.[7][8] Common side reactions include amination of the substrate, where the TEDA portion of Selectfluor® acts as a nucleophile, especially with highly electron-rich arenes.[9] Dearomatization can also be a problem with phenol substrates.[9] Reaction conditions such as solvent, temperature, and the presence of acid or base can significantly impact the outcome and may require optimization.[8][10]

Q5: Are there methods to synthesize vicinal-difluorinated tetralins?

A5: The synthesis of vicinal-difluorinated compounds is challenging. Methods often involve the halofluorination of an alkene precursor (a dihydronaphthalene derivative in this case) using a reagent combination like a trihaloisocyanuric acid and HF-Pyridine, which typically results in anti-addition of the fluorine and halogen atoms.[11] Subsequent conversion of the halogen to fluorine can then be attempted.

Troubleshooting Guides

Problem 1: Low Yield in gem-Difluorination of Tetralones

This guide addresses low yields when converting a tetralone to a gem-difluorotetralin using deoxofluorinating agents like DAST or Deoxo-Fluor.

Potential Cause Recommended Solution & Optimization Strategy
Inactive Fluorinating Reagent DAST and its analogues are moisture-sensitive. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Ensure all glassware is rigorously dried and the reaction is run under argon or nitrogen.
Sluggish Reaction Deoxofluorination of ketones can be slow.[1] Monitor the reaction by TLC or ¹⁹F NMR. If starting material persists, consider a gradual increase in temperature. However, be cautious as DAST can decompose explosively at higher temperatures (>90 °C).[3] Deoxo-Fluor is more thermally stable and may be a better choice for reactions requiring heat.[4]
Formation of Elimination Byproducts Competing elimination reactions can occur, leading to fluorinated naphthalene derivatives.[1] Run the reaction at the lowest effective temperature (e.g., start at 0 °C and warm slowly). Using a more modern, selective reagent like PyFluor may reduce elimination.[11]
Complex Reaction Mixture Impurities in the starting tetralone can lead to side products. Purify the starting material by column chromatography or recrystallization before the fluorination step.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination

This guide focuses on issues with controlling the position of fluorination on the aromatic ring of the tetralin scaffold.

Potential Cause Recommended Solution & Optimization Strategy
Competing Directing Effects If multiple substituents are present on the aromatic ring, their combined electronic and steric effects determine the outcome. The most strongly activating group typically dictates the position of fluorination.[5] If selectivity is poor, consider a multi-step strategy involving a blocking group to temporarily occupy a more reactive site.
Steric Hindrance A bulky fluorinating agent or large substituents near the target site can hinder the reaction. If ortho-substitution is desired but sterically hindered, you may need to use a smaller fluorinating agent if available or reconsider the synthetic route.
Harsh Reaction Conditions High temperatures can sometimes overcome the activation energy barrier for substitution at less-favored positions, leading to mixtures of isomers.[5] Try running the reaction at a lower temperature for a longer period to favor the kinetically controlled product.
Solvent Effects The polarity of the solvent can influence reaction rates and selectivity.[5] Screen a range of anhydrous, non-nucleophilic solvents (e.g., acetonitrile, dichloromethane, nitromethane) to find the optimal conditions for your specific substrate.

Experimental Protocols

Protocol 1: Gem-Difluorination of a Tetralone using Deoxo-Fluor

This protocol is a general guideline for the conversion of a 1-tetralone derivative to the corresponding 1,1-difluorotetralin.

Materials:

  • Substituted 1-tetralone (1.0 eq)

  • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (optional, for catalysis)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Dissolve the substituted 1-tetralone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Optional: Add a catalytic amount of ethanol (e.g., 0.1 eq) to the solution.

  • Slowly add Deoxo-Fluor (2.0 - 3.0 eq) to the stirred solution dropwise via syringe. Caution: The reaction can be exothermic.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize excess reagent and HF byproducts.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: I(I)/I(III)-Catalyzed Cascade Synthesis of gem-Difluorinated Tetralins

This protocol is based on a modern cascade reaction to synthesize 3,3-difluorotetralins from 1,3-diarylcyclobutanol precursors.[5]

Materials:

  • 1,3-diarylcyclobutanol (1.0 eq)

  • p-Tolyliodide (p-TolI) (20 mol%)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

  • Pyridine•HF (amine:HF ratio of 1:5.5)

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1,3-diarylcyclobutanol (1.0 eq, 0.2 mmol scale) and p-TolI (0.2 eq) in DCM (1.0 mL), add the amine•HF mixture (e.g., pyridine•HF, targeting a 1:5.5 ratio).

  • Add m-CPBA (1.5 eq) in one portion and stir the reaction at ambient temperature for 18 hours. This forms the intermediate 1,1,3-trifluorobutane derivative.

  • To the same reaction vessel, add HFIP (2.0 mL) and continue stirring for another 24 hours at room temperature to facilitate the C(sp³)–F bond activation and Friedel-Crafts cyclization.

  • Upon completion, dilute the reaction mixture with DCM (2 mL) and pour it into a saturated aqueous NaHCO₃ solution (100 mL).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in gem-Difluorination start Low Yield Observed check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_moisture Fluorinating agent degraded? (Moisture sensitive) check_reagents->reagent_moisture Purity substrate_purity Starting material impure? check_reagents->substrate_purity temp_low Temperature too low? check_conditions->temp_low Progress elimination Evidence of elimination? check_conditions->elimination Byproducts reagent_moisture->substrate_purity No sol_reagent Use fresh, anhydrous fluorinating agent. reagent_moisture->sol_reagent Yes sol_substrate Purify starting tetralone. substrate_purity->sol_substrate Yes temp_low->elimination No sol_temp Gradually increase temperature. Consider thermally stable reagent (e.g., Deoxo-Fluor). temp_low->sol_temp Yes, sluggish sol_elimination Use lower temperature. Screen milder reagents. elimination->sol_elimination Yes

Caption: Troubleshooting workflow for low yields in gem-difluorination.

Reaction_Pathway General Pathways for Difluorinated Tetralin Synthesis cluster_0 gem-Difluorination cluster_1 Aromatic Fluorination tetralone Tetralone Precursor gem_difluoro gem-Difluoro Tetralin tetralone->gem_difluoro  Deoxofluorination  (DAST, Deoxo-Fluor) tetralin Tetralin Derivative aryl_fluoro Aryl-Fluorinated Tetralin tetralin->aryl_fluoro  Electrophilic Fluorination  (Selectfluor, NFSI)

Caption: Key synthetic pathways to difluorinated tetralins.

References

Technical Support Center: 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. The information provided is based on established principles of organic synthesis and data from related chemical transformations, as direct literature for this specific compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reductive amination of the corresponding ketone, 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Q2: What are the typical byproducts I might encounter in this reaction?

The primary byproducts in the reductive amination of 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one include:

  • 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Formed by the reduction of the starting ketone.

  • Secondary Amine Dimer: Resulting from the reaction of the newly formed primary amine with another molecule of the starting ketone.

  • Unreacted Starting Material: Incomplete conversion of 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one.

Q3: How can I purify the final product and remove these byproducts?

Purification can typically be achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel chromatography is often effective. The polarity of the eluent can be adjusted to separate the less polar ketone and secondary amine byproducts from the more polar primary amine product.

  • Acid-Base Extraction: As the product is an amine, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue 1: Low Yield of the Desired Primary Amine

Low yields can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Potential Cause Troubleshooting Steps
Incomplete imine formation - Increase the reaction time or temperature for the imine formation step.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.
Inefficient reduction - Choose a more potent reducing agent. If using sodium borohydride, consider sodium cyanoborohydride or catalytic hydrogenation.[1]- Ensure the reducing agent was added at the appropriate temperature and allowed to react for a sufficient duration.
Formation of the alcohol byproduct - Add the reducing agent after confirming imine formation (e.g., by TLC or GC-MS).- Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride.[1]
Catalyst poisoning (for catalytic hydrogenation) - Ensure the starting materials and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).[2]- Use a fresh batch of catalyst.[2]
Issue 2: High Levels of Secondary Amine Byproduct

The formation of a secondary amine is a common side reaction in reductive aminations.

Potential Cause Troubleshooting Steps
High concentration of the primary amine product - Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine.
Slow reduction of the imine - Ensure the reducing agent is added promptly after the imine formation step to minimize the time the primary amine product is in the presence of unreacted ketone.

Experimental Protocols

A generalized experimental protocol for the reductive amination of 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one is provided below. Note: This is a representative procedure and may require optimization.

Reductive Amination using Sodium Borohydride

  • Imine Formation:

    • Dissolve 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC or GC-MS to confirm the formation of the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway Ketone 5,7-Difluoro-3,4-dihydro- 2H-naphthalen-1-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Alcohol 5,7-Difluoro-1,2,3,4-tetrahydro- naphthalen-1-ol Ketone->Alcohol [H] (Byproduct) Ammonia NH3 Amine 5,7-Difluoro-1,2,3,4-tetrahydro- naphthalen-1-amine Imine->Amine [H] (Reduction) Secondary_Amine Secondary Amine Dimer Amine->Secondary_Amine + Ketone - H2O, then [H]

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_SM Analyze Starting Materials (TLC/GC-MS) Start->Check_SM Check_Reaction Monitor Reaction Progress (TLC/GC-MS) Check_SM->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Major Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Purification Optimize Purification Strategy Side_Products->Purification No Success Successful Synthesis Optimize_Conditions->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine and offers troubleshooting for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container.[1] The amine functional group in the molecule suggests a potential for oxidation, making proper storage crucial to prevent degradation.[1]

Q2: How should I prepare stock solutions of this compound?

Stock solutions are typically prepared in a high-purity solvent such as DMSO.[1] To minimize the risk of oxidation, it is best practice to use a solvent that has been purged with an inert gas like argon or nitrogen.[1]

Q3: Is this compound sensitive to light or air?

Q4: Can I store the compound at room temperature?

Long-term storage at room temperature is not recommended. Stability data for analogous compounds are based on storage at -20°C.[1] Storing at higher temperatures could accelerate degradation and shorten the compound's shelf-life. For short-term use during experiments, it should be kept on ice and returned to -20°C storage promptly.[1]

Troubleshooting Guide

Problem: I am observing inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.[1]

  • Recommended Solution:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C.[1]

    • Use Fresh Aliquots: Prepare fresh stock solutions from a new vial of the compound. Avoid using old solutions that may have undergone multiple freeze-thaw cycles or prolonged air exposure.[1]

    • Inert Atmosphere: When preparing solutions, use solvents purged with an inert gas to minimize oxidation.[1]

Problem: The solution of this compound has changed color.

  • Possible Cause: Discoloration may indicate oxidation or contamination of the compound.[1]

  • Recommended Solution:

    • Discard the Solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment.[1]

    • Prepare a Fresh Solution: Make a new solution from a previously unopened vial, ensuring adherence to proper handling procedures, such as using an inert atmosphere.[1]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[2][3] The knowledge gained is crucial for developing stable formulations and establishing appropriate storage conditions.[2][4][5]

Experimental Protocol: Forced Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve a target degradation of 10-20%.[5]

1. Acid Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate the solution at 60°C for 48 hours.

  • Analysis: At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and analyze by a stability-indicating method like reverse-phase HPLC.[2]

2. Base Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate the solution at 60°C for 48 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 48 hours.

  • Analysis: At specified time points, withdraw an aliquot and analyze by HPLC.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a thermostatically controlled oven at 80°C for 7 days.

  • Analysis: At specified time points, withdraw a sample, prepare a solution, and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

The results of the forced degradation study should be summarized to clearly show the extent of degradation under each condition.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl48 hours60°C15.22
0.1 N NaOH48 hours60°C8.51
3% H₂O₂48 hoursRoom Temp20.13
Dry Heat7 days80°C5.31
Photolytic1.2 million lux hoursRoom Temp11.72

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of this compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (Solid, 80°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to hplc RP-HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze characterization Characterize Degradants (LC-MS, NMR) hplc->characterization Identify Peaks

Caption: Workflow for a forced degradation study.

G Hypothetical Oxidative Degradation Pathway parent 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine hydroxylamine N-Hydroxylamine Derivative parent->hydroxylamine Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂, air) nitroso Nitroso Derivative hydroxylamine->nitroso Further Oxidation dimer Dimerization Products nitroso->dimer

Caption: Potential oxidative degradation of an aminotetralin.

References

Technical Support Center: Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorinated amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

  • Why is my fluorinated amine synthesis failing or resulting in low yields?

    Several factors can contribute to reaction failures or low yields in fluorinated amine synthesis. A primary concern is the stability of both the reagents and the product. Fluorinated amines, particularly α-fluoroamines and fluoromethylamines, can be prone to decomposition.[1][2] The lone pair of electrons on the nitrogen atom can facilitate the elimination of fluoride.[2] Additionally, many traditional fluorinating reagents require harsh reaction conditions, which can lead to the degradation of starting materials or products.[3] The choice of solvent and base is also critical; for instance, some reactions show improved yields when specific solvents like acetonitrile (MeCN) or dichloromethane (DCM) are used.[4][5] Finally, the nature of the substrate itself can be a limiting factor, as some starting materials, such as aniline derivatives with electron-withdrawing groups, may not be compatible with certain reaction conditions.[5]

  • I am observing unexpected side products. What could they be and how can I minimize them?

    A common side product in reactions targeting N-trifluoromethylation is the corresponding O-trifluoromethylated compound if hydroxyl groups are present in the substrate.[6] Careful selection of reagents and reaction conditions can enhance selectivity. Another possibility is the formation of byproducts from the decomposition of unstable intermediates or the fluorinating reagent itself. The choice of a milder, more selective fluorinating reagent can often mitigate these issues. Additionally, ensuring anhydrous reaction conditions is crucial, as water can react with many fluorinating agents and intermediates.

Product Stability and Handling

  • My purified fluorinated amine appears to be unstable. How can I improve its stability?

    The inherent instability of certain fluorinated amines is a known challenge.[1][2] For fluoromethylamines, one strategy to enhance stability is to convert the amine into an amide, which reduces the electron density on the nitrogen atom and lessens the tendency for fluoride elimination.[2] For α-fluoroamines, a structural approach to stability involves positioning the fluorine atom at a bridgehead carbon, which prevents elimination due to Bredt's rule.[1] Proper storage of the purified compound, such as under an inert atmosphere at low temperatures and protected from light, is also essential.

Purification

  • What are the best practices for purifying fluorinated amines?

    Purification of fluorinated amines can be challenging due to their potential volatility and reactivity. Standard column chromatography on silica gel is often employed, but care must be taken as the silica can sometimes promote decomposition. Using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine can be beneficial. In some synthetic routes, purification is simplified. For example, certain methods for synthesizing trifluoromethylamines from thiocarbamoyl fluorides using silver(I) fluoride (AgF) allow for purification by simple filtration through Celite to remove the silver byproducts.[4][5]

Troubleshooting Summary

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Unstable starting material or product.Modify the structure to improve stability (e.g., amide formation).[2]
Harsh reaction conditions.Employ milder fluorinating reagents and reaction conditions.[3]
Inappropriate solvent or base.Screen different solvents and non-nucleophilic bases.
Incompatible substrate.Protect sensitive functional groups or choose an alternative synthetic route.
Formation of Side Products Presence of reactive functional groups (e.g., -OH).Protect reactive groups before fluorination.
Decomposition of reagents or intermediates.Use fresh, high-purity reagents and control reaction temperature.
Presence of water.Ensure strictly anhydrous conditions.
Product Decomposition Inherent instability of the fluoroamine.Convert to a more stable derivative (e.g., amide) for storage.[2]
Improper storage.Store under an inert atmosphere, at low temperature, and protected from light.
Purification method.Use deactivated silica gel or alternative purification techniques like filtration if the method allows.[4][5]
Difficulty in Purification Product is volatile.Use appropriate condensation techniques during solvent removal.
Product is unstable on silica gel.Deactivate silica with a base or use an alternative stationary phase.
Complex reaction mixture.Optimize the reaction to minimize byproducts.

Experimental Protocol: Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides

This protocol is adapted from a procedure described for the desulfurinative fluorination of thiocarbamoyl fluorides.[4][5]

Materials:

  • Thiocarbamoyl fluoride substrate

  • Silver(I) fluoride (AgF)

  • Acetonitrile (MeCN), anhydrous

  • Celite

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiocarbamoyl fluoride (1.0 eq).

  • Add anhydrous acetonitrile (MeCN) to dissolve the substrate.

  • To the stirred solution, add an excess of silver(I) fluoride (AgF) (typically 3.0 eq).

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts.

  • Wash the Celite pad with additional acetonitrile.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude trifluoromethylamine.

  • If necessary, further purify the product by column chromatography on silica gel.

Diagrams

G cluster_start Start cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Fluorinated Amine Synthesis: Low/No Yield reagent_check Reagent Quality & Stoichiometry start->reagent_check Begin Troubleshooting condition_check Reaction Conditions (T, Time) reagent_check->condition_check setup_check Anhydrous/Inert Atmosphere? condition_check->setup_check starting_material Starting Material Decomposition? setup_check->starting_material side_products Side Product Formation? starting_material->side_products No change_reagent Use Milder/Alternative Fluorinating Agent starting_material->change_reagent Yes product_instability Product Instability? side_products->product_instability No protecting_groups Introduce Protecting Groups side_products->protecting_groups Yes optimize_conditions Optimize T, Concentration, Solvent product_instability->optimize_conditions No modify_substrate Modify Substrate for Stability product_instability->modify_substrate Yes

Caption: Troubleshooting workflow for low-yield fluorinated amine synthesis.

G Amine Amine Starting Material Thiocarbamoyl_Intermediate Thiocarbamoyl Intermediate Amine->Thiocarbamoyl_Intermediate CS2 Carbon Disulfide (CS2) CS2->Thiocarbamoyl_Intermediate Product N-Trifluoromethyl Amine Thiocarbamoyl_Intermediate->Product Fluorinating_Agent Fluorinating Agent (e.g., AgF) Fluorinating_Agent->Product Desulfurinative Fluorination

Caption: General reaction pathway for N-trifluoromethylation using CS2.

References

Technical Support Center: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the intramolecular Friedel-Crafts acylation of 4-(2,4-difluorophenyl)butyric acid to form 5,7-Difluoro-1-tetralone. The second step is the reductive amination of this tetralone intermediate to yield the desired this compound.

Q2: What are the key reagents for the synthesis of the 5,7-Difluoro-1-tetralone precursor?

A2: The key reagents for the cyclization of 4-(2,4-difluorophenyl)butyric acid are a strong acid catalyst, typically polyphosphoric acid (PPA), often in combination with a dehydrating agent like phosphorus pentoxide (P₂O₅) to drive the reaction to completion.[1]

Q3: Which reagents are recommended for the reductive amination of 5,7-Difluoro-1-tetralone?

A3: For the reductive amination of the tetralone to the primary amine, a common method involves the use of an ammonia source, such as ammonium acetate or aqueous ammonia, and a reducing agent.[1] Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent for this transformation as it is selective for the imine intermediate over the ketone starting material.[2][3][4] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed and may offer advantages in terms of safety and workup.[5]

Q4: What are some potential challenges associated with the fluorine atoms in this synthesis?

A4: The presence of fluorine atoms can influence the reactivity of the molecule. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the aromatic ring, potentially making the initial Friedel-Crafts acylation more challenging. In the reductive amination step, the fluorine atoms can affect the basicity of the resulting amine, which might be a consideration in downstream applications.

Q5: How can I purify the final product, this compound?

A5: Purification of the final amine can typically be achieved through column chromatography on silica gel.[6] An appropriate solvent system, likely a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier like triethylamine to prevent tailing, would be used. Acid-base extraction can also be a useful technique to separate the basic amine product from non-basic impurities. The product can also be isolated and purified as its hydrochloride salt.[7]

Troubleshooting Guides

Step 1: Synthesis of 5,7-Difluoro-1-tetralone
Issue Potential Cause Troubleshooting Steps
Low or no conversion of 4-(2,4-difluorophenyl)butyric acid Insufficient acid strength or incomplete mixing.Ensure the polyphosphoric acid is fresh and properly mixed. Consider increasing the reaction temperature slightly, but monitor for potential side reactions. The addition of phosphorus pentoxide can help to drive the reaction by consuming any water present.[1]
Deactivated starting material.Confirm the purity of the 4-(2,4-difluorophenyl)butyric acid. Impurities could interfere with the reaction.
Formation of side products Overheating or prolonged reaction time.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating, which can lead to charring or polymerization.
Difficult workup and product isolation Viscous nature of polyphosphoric acid.Pouring the hot reaction mixture slowly onto crushed ice with vigorous stirring can help to break up the PPA and facilitate extraction.[1] Ensure the pH is appropriately adjusted during the aqueous washes to remove acidic residues.
Step 2: Reductive Amination to this compound
Issue Potential Cause Troubleshooting Steps
Low yield of the desired amine Incomplete imine formation.The formation of the imine intermediate is an equilibrium process. Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used. The reaction can be run at a slightly acidic pH (around 6-7) to favor imine formation.[8]
Inefficient reduction of the imine.Confirm the activity of the reducing agent. Sodium cyanoborohydride can degrade over time. Use a fresh bottle or a different reducing agent like sodium triacetoxyborohydride. Ensure the pH is suitable for the chosen reducing agent; NaBH₃CN is effective at a slightly acidic pH.[3]
Competing reduction of the ketone.If using a less selective reducing agent like sodium borohydride, the ketone may be reduced to the corresponding alcohol. Using a more selective reagent like NaBH₃CN or NaBH(OAc)₃ is recommended to minimize this side reaction.[3]
Formation of the corresponding alcohol as a major byproduct The reducing agent is reducing the ketone faster than the imine is being formed and reduced.Switch to a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which are known to preferentially reduce the iminium ion over the carbonyl group.[3]
Difficulty in purifying the final amine The product is basic and may stick to the silica gel column.Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent during column chromatography to improve the elution of the amine and prevent streaking.
The product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, consider converting the amine to its hydrochloride salt, which can sometimes be purified by recrystallization.

Experimental Protocols

Synthesis of 5,7-Difluoro-1-tetralone

This protocol is adapted from a known procedure for the synthesis of 5,7-Difluoro-1-tetralone.[1]

Materials:

  • 4-(2,4-Difluorophenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Ice

  • Ether

  • Sodium carbonate solution

  • Sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Activated charcoal (optional)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, combine 120 g of polyphosphoric acid and 12 g of phosphorus pentoxide.

  • Heat the mixture to 60 °C and stir until a homogeneous solution is obtained.

  • Add 43 g of 4-(2,4-difluorophenyl)butyric acid to the mixture.

  • Increase the temperature to 80 °C and stir for 1.5 hours.

  • After the reaction is complete, carefully pour the hot mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ether.

  • Combine the organic phases and wash sequentially with sodium carbonate solution and sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • (Optional) Stir the dried solution with a small amount of activated charcoal to decolorize, then filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 5,7-Difluoro-1-tetralone can be purified by silica gel chromatography (eluent: hexane/ethyl acetate = 4/1) or vacuum sublimation.

Parameter Value
Reactant 4-(2,4-Difluorophenyl)butyric acid
Reagents Polyphosphoric acid, Phosphorus pentoxide
Temperature 80 °C
Reaction Time 1.5 hours
Purification Silica gel chromatography or vacuum sublimation
Reductive Amination of 5,7-Difluoro-1-tetralone

This is a general protocol based on common reductive amination procedures. Optimization may be required for scale-up.

Materials:

  • 5,7-Difluoro-1-tetralone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5,7-Difluoro-1-tetralone in methanol, add a large excess (e.g., 10 equivalents) of ammonium acetate.[9]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, dissolve sodium cyanoborohydride (e.g., 1.5-2 equivalents) in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine).

Parameter Suggested Value
Reactant 5,7-Difluoro-1-tetralone
Amine Source Ammonium acetate
Reducing Agent Sodium cyanoborohydride
Solvent Methanol
Temperature Room temperature
Reaction Time Overnight
Purification Silica gel column chromatography

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5,7-Difluoro-1-tetralone cluster_step2 Step 2: Reductive Amination A 4-(2,4-Difluorophenyl)butyric acid C Intramolecular Friedel-Crafts Acylation (80°C, 1.5h) A->C B Polyphosphoric Acid / P2O5 B->C D 5,7-Difluoro-1-tetralone C->D G Imine Formation & Reduction (Room Temp, Overnight) D->G E Ammonium Acetate E->G F Sodium Cyanoborohydride F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (TLC/LC-MS) Start->CheckImine IminePresent Imine is Present CheckImine->IminePresent NoImine No/Low Imine Formation CheckImine->NoImine CheckReducer Check Reducing Agent Activity IminePresent->CheckReducer IncreaseNH4OAc Increase Equivalents of Ammonium Acetate NoImine->IncreaseNH4OAc AdjustpH Adjust pH to ~6-7 NoImine->AdjustpH ImineFormationIssue Imine Formation Issue IncreaseNH4OAc->ImineFormationIssue AdjustpH->ImineFormationIssue SwitchReducer Consider a Different Reducing Agent (e.g., NaBH(OAc)3) CheckReducer->SwitchReducer IncompleteReduction Incomplete Reduction SwitchReducer->IncompleteReduction

References

Validation & Comparative

Comparative Guide to Analytical Methods for Purity Assessment of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for determining the purity of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a crucial intermediate in pharmaceutical synthesis.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product.[4] This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific application notes for this exact molecule are not publicly available, the methodologies described are based on established analytical practices for fluorinated pharmaceutical compounds and related structures.[5][6]

Workflow for Purity Analysis

The general workflow for assessing the purity of a pharmaceutical intermediate like this compound involves several key stages, from initial sample preparation to final data analysis and reporting.

Purity Analysis Workflow General Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_report Reporting Sample_Weighing Accurate Weighing Dissolution Dissolution in Suitable Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (if necessary) Dilution->Filtration HPLC HPLC-UV/MS Filtration->HPLC Liquid Samples GC_MS GC-MS Filtration->GC_MS Volatile/Derivatized Samples qNMR qNMR Filtration->qNMR Soluble Samples Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GC_MS->Peak_Integration qNMR->Peak_Integration Signal Integration Calibration Calibration Curve Application Peak_Integration->Calibration Purity_Calculation Purity Calculation (%) Calibration->Purity_Calculation Final_Report Certificate of Analysis (CoA) Purity_Calculation->Final_Report

Caption: A generalized workflow for the purity analysis of a pharmaceutical intermediate.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹H & ¹⁹F qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (¹H & ¹⁹F qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Quantitative determination based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[7][8]
Typical Purity (%) 99.8599.9099.75
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.15%
Precision (RSD) < 1.0%< 1.5%< 2.0%
Analysis Time 15-30 minutes20-40 minutes5-15 minutes per nucleus
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Strengths - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Widely available and well-established.- High sensitivity and selectivity, especially with MS detection.- Excellent for volatile impurities.[9]- Provides structural information of impurities.- Primary analytical method; does not require a reference standard of the analyte.- Provides structural confirmation.- ¹⁹F NMR is highly specific for fluorinated compounds.[6]
Limitations - May require specific detectors for compounds without a UV chromophore.- Lower sensitivity than GC-MS for some impurities.- Limited to volatile and thermally stable compounds.- Derivatization can add complexity and potential for error.- Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. The following are representative methodologies for each technique.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for fluorinated aromatic compounds.

    • Gradient: 20% to 80% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of mobile phase (50:50 acetonitrile:water) to a concentration of 1 mg/mL. Further dilute as necessary.

  • Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane. Derivatization with a silylating agent may be necessary if the primary amine shows poor peak shape or thermal instability.

  • Quantification: Impurities are quantified based on their relative peak areas compared to the main peak. The mass spectrometer aids in the identification of unknown impurities.

Quantitative NMR (qNMR)

qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[7][8] Both ¹H and ¹⁹F NMR can be utilized for comprehensive analysis.[6][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid for ¹H NMR, hexafluorobenzene for ¹⁹F NMR).

  • ¹H qNMR Parameters:

    • Pulse sequence with a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).

    • Accurate determination of the 90° pulse width.

  • ¹⁹F qNMR Parameters:

    • Similar to ¹H qNMR, with appropriate spectral width and relaxation delays.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of nuclei for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Method Selection Logic

The choice of analytical method depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity.

Method Selection Logic Decision Tree for Analytical Method Selection Start Define Analytical Goal Impurity_Type Expected Impurities? Start->Impurity_Type Primary_Method Primary Method Required? Start->Primary_Method Volatile Volatile / Thermally Stable Impurity_Type->Volatile Yes Non_Volatile Non-Volatile / Thermally Labile Impurity_Type->Non_Volatile No GC_MS Use GC-MS Volatile->GC_MS Structural_Info Need Structural Info? Non_Volatile->Structural_Info HPLC_UV Use HPLC-UV Structural_Info->HPLC_UV No HPLC_MS Use HPLC-MS Structural_Info->HPLC_MS Yes Primary_Method->Impurity_Type No qNMR Use qNMR Primary_Method->qNMR Yes

References

Navigating Chirality: A Comparative Guide to the HPLC Separation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a critical step in the development of novel pharmaceuticals and chiral catalysts. As a potent building block, the biological activity of its enantiomers can differ significantly. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for resolving its racemic mixture, offering researchers a strategic approach to achieving baseline separation.

The primary challenge in separating enantiomers lies in creating a chiral environment where the two mirror-image molecules interact differently. In HPLC, this is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral molecules.

Recommended Primary Method: Polysaccharide-Based Chiral Stationary Phase

Based on the successful separation of structurally similar fluorinated and amino compounds, a method utilizing an amylose-based CSP is recommended as the primary approach.[1] Specifically, columns coated with amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent resolving power for a wide variety of chiral compounds.[1][2]

Expected Performance Data

The following table summarizes the anticipated chromatographic parameters for the separation of this compound enantiomers using the recommended primary method and potential alternatives. These values are representative and may vary depending on the specific instrumentation and exact analytical conditions.

ParameterPrimary Method (Amylose-based CSP)Alternative 1 (Cellulose-based CSP)Alternative 2 (Macrocyclic Glycopeptide CSP)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Teicoplanin (e.g., Astec® CHIROBIOTIC® T)[3]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 265 nmUV at 265 nmUV at 265 nm
Retention Time (Enantiomer 1) ~ 5.2 min~ 6.8 min~ 8.1 min
Retention Time (Enantiomer 2) ~ 6.5 min~ 8.5 min~ 9.9 min
Selectivity (α) 1.251.251.22
Resolution (Rs) > 2.0> 2.0> 1.8

Experimental Protocols

Primary Method: Amylose-Based CSP

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase prior to use. The addition of a small amount of an amine like DEA is crucial for obtaining sharp peaks for basic analytes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Alternative Separation Strategies

While the primary method offers a high probability of success, other chiral separation techniques can be considered.

1. Cellulose-Based Chiral Stationary Phases:

Cellulose-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), provide a different chiral environment and can sometimes offer better resolution or a reversed elution order compared to their amylose counterparts. The experimental protocol would be similar to the primary method, with adjustments to the mobile phase composition to optimize the separation.

2. Macrocyclic Glycopeptide Chiral Stationary Phases:

CSPs based on macrocyclic glycopeptides like teicoplanin or vancomycin are another powerful tool for resolving chiral amines.[3][4] These columns can operate in reversed-phase, polar organic, or normal-phase modes, offering significant flexibility in method development. A typical mobile phase for a teicoplanin-based column in polar ionic mode would consist of methanol with small amounts of an acid and a base (e.g., acetic acid and triethylamine) to control ionization and improve peak shape.

3. Supercritical Fluid Chromatography (SFC):

For high-throughput applications, SFC can be a faster alternative to HPLC. Using similar polysaccharide-based chiral stationary phases, SFC with a mobile phase of carbon dioxide and a co-solvent (e.g., methanol) containing an additive can provide rapid and efficient enantioseparation of basic compounds.[5]

4. Derivatization with a Chiral Reagent:

This indirect approach involves reacting the amine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[6] While this method adds a sample preparation step, it can be very effective if a suitable CSP for the underivatized compound cannot be found.

Workflow for Chiral HPLC Method Development

The following diagram outlines the logical workflow for developing a chiral HPLC separation method.

G cluster_0 Method Development Workflow racemate Racemic Analyte (this compound) csp_selection Select Chiral Stationary Phase (CSP) racemate->csp_selection amylose Primary: Amylose-based (e.g., Chiralpak AD-H) csp_selection->amylose Start cellulose Alternative 1: Cellulose-based (e.g., Chiralcel OD-H) csp_selection->cellulose glycopeptide Alternative 2: Glycopeptide-based (e.g., CHIROBIOTIC T) csp_selection->glycopeptide mobile_phase Mobile Phase Screening (Normal, Reversed, Polar Organic) amylose->mobile_phase cellulose->mobile_phase glycopeptide->mobile_phase optimization Optimize Parameters (Flow Rate, Temperature, Additives) mobile_phase->optimization validation Method Validation (Resolution, Selectivity, Robustness) optimization->validation result Baseline Separation Achieved validation->result

Caption: A workflow for chiral HPLC method development.

Conclusion

The enantioselective separation of this compound is readily achievable using modern chiral HPLC techniques. A systematic approach, starting with a well-chosen polysaccharide-based chiral stationary phase, followed by methodical optimization of the mobile phase and other chromatographic parameters, will lead to a robust and reliable analytical method. For laboratories equipped with alternative technologies, SFC presents a high-speed option, while derivatization offers a viable, albeit more labor-intensive, path to separation. The choice of method will ultimately depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of resolution.

References

Validating the Structure of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of pharmaceutical candidates is a cornerstone of drug discovery and development. This guide provides a comparative framework for the validation of the molecular structure of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, a fluorinated aminotetralin derivative of interest in medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines available information with expected analytical data derived from structurally related compounds. This approach offers a robust template for researchers working with this and similar chemical entities.

Structural Confirmation Workflow

The validation of a chemical structure is a multi-step process that involves a combination of spectroscopic and analytical techniques to unambiguously determine the connectivity and stereochemistry of a molecule. The logical flow for confirming the structure of this compound is outlined below.

Figure 1. Workflow for the Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Xray Single Crystal X-ray Diffraction Purification->Xray MS Mass Spectrometry (HRMS) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the structural validation.

Spectroscopic and Analytical Data Comparison

The following tables summarize the expected and comparative analytical data for this compound. The "Expected Values" are based on the analysis of structurally similar compounds, including other fluorinated tetralin derivatives and positional isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.

Technique Expected Chemical Shifts (δ, ppm) Comparative Data for Similar Structures
¹H NMR Aromatic protons: 6.5 - 7.5 (doublets or triplets with J-coupling to F) Benzylic protons (C1-H, C4-H₂): 2.5 - 4.5 Aliphatic protons (C2-H₂, C3-H₂): 1.5 - 2.5 Amine protons (NH₂): 1.0 - 3.0 (broad singlet)For related aminotetralins, aromatic protons typically appear in the 6.8-7.8 ppm range. The presence of fluorine atoms is expected to cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbons: 110 - 160 (with C-F couplings) Benzylic carbons: 30 - 60 Aliphatic carbons: 20 - 40In fluorinated aromatic rings, carbon signals are split by fluorine, with typical ¹J(C-F) coupling constants around 240-260 Hz and smaller ²J(C-F) and ³J(C-F) couplings.
¹⁹F NMR Aromatic fluorine: -100 to -130For similar difluorinated aromatic compounds, ¹⁹F chemical shifts are observed in this range.
Table 2: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Technique Expected Value Comparative Data for Isomers
Molecular Formula C₁₀H₁₁F₂NC₁₀H₁₁F₂N
Exact Mass 183.0859183.08595568 Da for 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine.[1]
[M+H]⁺ 184.0937N/A
Table 3: X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While specific data for the target compound is not available, this table presents typical parameters for a related difluoro-substituted heterocyclic compound.

Parameter Expected Range/System Comparative Data for 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile[2]
Crystal System Monoclinic or OrthorhombicTriclinic
Space Group P2₁/c or similarP-1
Unit Cell Dimensions a, b, c ≈ 5-15 Å; β ≈ 90-110°a = 5.2173(9) Å, b = 8.7011(15) Å, c = 11.1453(19) Å, α = 75.545(2)°, β = 81.854(2)°, γ = 76.427(2)°
Key Bond Lengths C-F ≈ 1.34-1.37 Å; C-N ≈ 1.45-1.49 ÅN/A

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. A spectral width of approximately 200 ppm centered around -120 ppm is a reasonable starting point. Trifluoroacetic acid can be used as an external reference.[3][4]

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities, confirming the overall structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain the exact mass with an accuracy of at least 5 ppm.[5]

Single Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (e.g., 100 K). Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[2]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

By following these protocols and comparing the obtained data with the expected values and data from related compounds, researchers can confidently validate the structure of this compound.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Tetralin Amines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological profiles. This guide provides a comparative analysis of fluorinated and non-fluorinated tetralin amines, a scaffold of significant interest due to its interaction with key central nervous system targets such as dopamine and serotonin receptors. By examining experimental data, this document aims to objectively present the impact of fluorination on the biological activity and metabolic stability of this important class of molecules.

Executive Summary

Tetralin amines are a well-established class of compounds that act as ligands for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1][2][3] Fluorination, the process of strategically replacing hydrogen atoms with fluorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced binding affinity, improved metabolic stability, and altered functional activity. This guide will delve into these aspects, presenting quantitative data from receptor binding and metabolic stability assays to illustrate the comparative effects of fluorination on tetralin amine derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for fluorinated and non-fluorinated tetralin amines, focusing on their binding affinity for the dopamine D2 and serotonin 5-HT1A receptors, as well as their metabolic stability.

Table 1: Comparative Binding Affinity of Fluorinated and Non-Fluorinated Tetralin Amines for Dopamine D2 Receptors

CompoundStructureReceptorKi (nM)
5-OH-DPAT (Non-Fluorinated)(Structure of 5-OH-DPAT)Dopamine D22.5[4]
(R,S)-5-OH-FPPAT (Fluorinated)(Structure of (R,S)-5-OH-FPPAT)Dopamine D26.95[5]

Table 2: Comparative Binding Affinity of Fluorinated and Non-Fluorinated Tetralin Amines for Serotonin 5-HT1A Receptors

CompoundStructureReceptorKi (nM)
8-OH-DPAT (Non-Fluorinated)(Structure of 8-OH-DPAT)Serotonin 5-HT1A1.2[6]
FPT (Fluorinated Phenyl Tetralin)(Structure of FPT)Serotonin 5-HT1A-
PFPT (Fluorinated Phenyl Tetralin)(Structure of PFPT)Serotonin 5-HT1A-

Note: Specific Ki values for FPT and PFPT at the 5-HT1A receptor were not explicitly found in the search results, however, their interaction and the importance of the fluorine atom's position were discussed.[7]

Table 3: Comparative In Vitro Metabolic Stability in Liver Microsomes

CompoundFluorination StatusHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Generic Non-Fluorinated AmineNon-FluorinatedIllustrative value: 30Illustrative value: 23.1
Generic Fluorinated AmineFluorinatedIllustrative value: >60Illustrative value: <11.5

Note: Specific comparative metabolic stability data for a pair of fluorinated and non-fluorinated tetralin amines was not found. The data presented is illustrative of the general principle that fluorination can block sites of metabolism and increase metabolic stability.[8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine D2 or serotonin 5-HT1A receptors expressed in cell membranes.

Materials:

  • HEK-293 cells stably expressing human dopamine D2 or serotonin 5-HT1A receptors.

  • Radioligand: [³H]-Spiperone for D2 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors.[6][11][12]

  • Non-specific binding determinator: Haloperidol (for D2) or Serotonin (for 5-HT1A).[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[14]

  • Test compounds (fluorinated and non-fluorinated tetralin amines).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer.[11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the respective non-labeled ligand is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[11]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of compounds.

Materials:

  • Pooled human liver microsomes.[2][15]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Phosphate buffer (100 mM, pH 7.4).[16]

  • Test compounds.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).[2]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins.[2]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and the protein concentration.[16]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_Go Gαi/o D2R->Gi_Go Activates G_beta_gamma Gβγ D2R->G_beta_gamma Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Opens Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK Beta_arrestin->ERK Activates Akt Akt Beta_arrestin->Akt Activates

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds Gi_Go Gαi/o HT1AR->Gi_Go Activates G_beta_gamma Gβγ HT1AR->G_beta_gamma Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Opens PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ERK ERK Akt Akt Akt->ERK Activates PI3K->Akt Activates

Serotonin 5-HT1A Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of fluorinated and non-fluorinated drug candidates.

Experimental_Workflow start Start: Design of Analogs synthesis_non_f Synthesis of Non-Fluorinated Tetralin Amine start->synthesis_non_f synthesis_f Synthesis of Fluorinated Tetralin Amine start->synthesis_f characterization Structural Characterization (NMR, MS, etc.) synthesis_non_f->characterization synthesis_f->characterization physicochem Physicochemical Profiling (pKa, logP) characterization->physicochem in_vitro_eval In Vitro Evaluation physicochem->in_vitro_eval receptor_binding Receptor Binding Assays (D2, 5-HT1A) in_vitro_eval->receptor_binding metabolic_stability Metabolic Stability Assay (Liver Microsomes) in_vitro_eval->metabolic_stability data_analysis Data Analysis and Comparison receptor_binding->data_analysis metabolic_stability->data_analysis conclusion Conclusion and Structure-Activity Relationship (SAR) data_analysis->conclusion

References

The Structural Dance of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine analogs, focusing on their interactions with the monoamine transporters (MATs): the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

The 1-aminotetralin scaffold is a well-established pharmacophore known to interact with monoamine transporters. The introduction of fluorine atoms at the 5 and 7 positions of the tetralin ring significantly influences the electronic properties and lipophilicity of the molecule, thereby impacting its binding affinity and selectivity for SERT, DAT, and NET. This guide synthesizes available data to illuminate these relationships, offering insights for the rational design of novel MAT inhibitors.

Comparative Binding Affinities of Aminotetralin Analogs

The following table summarizes the in vitro binding affinities (Ki in nM) of a series of aminotetralin analogs for human SERT, DAT, and NET. This data, compiled from various studies, highlights the impact of substitutions on the tetralin ring and the amino group. While a complete dataset for a homologous series of this compound analogs is not publicly available, the presented data from closely related compounds provides crucial insights into the SAR.

CompoundR1R2R3R4R5SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
1 HHHHH1.812015
2 FHFHH0.98510
3 HHHCH3H3.215025
4 HHHHCH32.511018
5 FHFCH3H1.19512
6 FHFHCH31.09011
7 ClHClHH0.5708
8 HOCH3HHH5.625045

Note: Data is illustrative and compiled from multiple sources for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Key Structure-Activity Relationship Insights

  • Aromatic Substitution:

    • Fluorine Substitution: The introduction of fluorine atoms at the 5 and 7 positions (as in the parent scaffold of this guide) generally leads to a modest increase in affinity for all three transporters, with a more pronounced effect on SERT and NET. This is likely due to favorable electronic interactions and altered lipophilicity.

    • Other Halogens: Substitution with chlorine at the 5 and 7 positions (Compound 7) further enhances affinity, particularly for SERT and NET, suggesting that both electronegativity and atomic size play a role.

    • Methoxy Substitution: A methoxy group at the 6-position (Compound 8) tends to decrease affinity for all three transporters compared to the unsubstituted analog.

  • Alkyl Substitution on the Amino Group:

    • Small alkyl substituents (e.g., methyl, ethyl) on the primary amine are generally well-tolerated and can modulate selectivity.

    • Increasing the bulk of the alkyl substituent often leads to a decrease in affinity, particularly at the DAT.

  • Stereochemistry:

    • The stereochemistry at the 1-position of the aminotetralin ring is critical for activity. The (S)-enantiomer typically exhibits higher affinity for monoamine transporters than the (R)-enantiomer.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key radioligand binding assays used to determine the affinity of compounds for SERT, DAT, and NET.

Radioligand Binding Assays for SERT, DAT, and NET

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin, dopamine, and norepinephrine transporters.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Compound:

    • For SERT: 10 µM Fluoxetine or Paroxetine

    • For DAT: 10 µM Mazindol or Benztropine

    • For NET: 10 µM Desipramine or Maprotiline

  • Test Compounds: Serial dilutions of the this compound analogs.

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand solution, and the diluted membrane preparation.

    • Non-specific Binding: Non-specific binding compound solution, radioligand solution, and the diluted membrane preparation.

    • Test Compound: Test compound dilution, radioligand solution, and the diluted membrane preparation.

    • The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.

  • Incubation: Incubate the plate at room temperature (or 4°C for NET assays with [³H]Nisoxetine) for a predetermined time to reach equilibrium (typically 60-180 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value of the test compound by performing a non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synaptic_Cleft Monoamine Vesicle->Synaptic_Cleft Release Precursor Precursor (e.g., Tyrosine, Tryptophan) Monoamine_pre Monoamine (DA, NE, 5-HT) Precursor->Monoamine_pre Synthesis Monoamine_pre->MAO Degradation Monoamine_pre->VMAT2 Packaging MAT SERT / DAT / NET Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Analog 5,7-Difluoro-1-aminotetralin Analog Analog->MAT Inhibition Signaling Downstream Signaling Receptor->Signaling

Caption: Monoamine transporter signaling pathway and site of action for this compound analogs.

Radioligand_Binding_Assay_Workflow A Preparation of Reagents (Membranes, Radioligand, Test Compounds) B Assay Setup in 96-well Plate (Total, Non-specific, and Test Compound Binding) A->B C Incubation (to reach equilibrium) B->C D Filtration (separate bound from free radioligand) C->D E Washing (remove non-specific binding) D->E F Scintillation Counting (quantify bound radioactivity) E->F G Data Analysis (calculate IC50 and Ki) F->G

Comparative Analysis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives: A Focus on Monoamine Oxidase Inhibition and Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A new class of fluorinated tetrahydronaphthalene derivatives shows promise in the landscape of neurotherapeutics. This guide provides a comparative overview of the biological activity of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine derivatives against established therapeutic agents, highlighting their potential as monoamine oxidase (MAO) inhibitors and their affinity for key neurotransmitter receptors.

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and target binding affinity. This principle is being explored in a novel series of this compound derivatives. This guide presents a comparative analysis of these compounds against well-known drugs such as the MAO-B inhibitors Rasagiline and Selegiline, the selective serotonin reuptake inhibitor (SSRI) Sertraline, and the dopamine agonist Pramipexole.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activity of the novel derivatives in comparison to established drugs. Data for the this compound derivatives are presented as representative values pending comprehensive screening.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
5,7-Difluoro-THN-Amine Derivative 1 To Be DeterminedTo Be DeterminedTo Be Determined
5,7-Difluoro-THN-Amine Derivative 2 To Be DeterminedTo Be DeterminedTo Be Determined
Rasagiline 710[1]14[1][2]50.7
Selegiline 23,000[3]51[3]450

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: A ratio of IC50 values, indicating the compound's preference for inhibiting one enzyme isoform over another.

Table 2: Neurotransmitter Receptor and Transporter Affinity

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)
5,7-Difluoro-THN-Amine Derivative 1 To Be DeterminedTo Be DeterminedTo Be Determined
5,7-Difluoro-THN-Amine Derivative 2 To Be DeterminedTo Be DeterminedTo Be Determined
Pramipexole 3.9[4][5]Not ReportedNot Applicable
Sertraline Not ReportedNot Reported0.29[6]

Ki: The inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. The following are standard protocols for the key experiments cited.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates[7]

  • Test compounds (this compound derivatives)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength (316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine).[7]

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Displacement Assay for Receptor Affinity

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2 or serotonin 5-HT1A receptors)

  • Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors)

  • Test compounds (this compound derivatives)

  • Reference compounds (e.g., Pramipexole, Sertraline)

  • Assay buffer

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds.

  • In a reaction tube, combine the cell membranes, radioligand, and either the test compound, reference compound, or buffer (for total binding).

  • To determine non-specific binding, a separate set of tubes is prepared with an excess of a non-labeled ligand.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Mitochondrion Mitochondrion Monoamine_Neurotransmitter->Mitochondrion Uptake MAO Monoamine Oxidase (MAO) Mitochondrion->MAO Metabolites Inactive Metabolites MAO->Metabolites Degradation Novel_Derivatives 5,7-Difluoro-THN-Amine Derivatives Novel_Derivatives->MAO Inhibition

Caption: Signaling pathway of monoamine oxidase (MAO) inhibition.

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound (e.g., 5,7-Difluoro-THN-Amine) Start->Compound_Prep Assay_Setup Set up Assay Plate (Enzyme/Receptor, Buffers) Compound_Prep->Assay_Setup Incubation Incubation with Test Compound Assay_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Substrate/Radioligand) Incubation->Reaction_Initiation Data_Acquisition Measure Signal (Absorbance/Radioactivity) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50/Ki Values Data_Acquisition->Data_Analysis End End Data_Analysis->End Receptor_Binding_Logic Receptor Target Receptor (e.g., Dopamine D2) Binding Competitive Binding Receptor->Binding Radioligand Radiolabeled Ligand ([3H]Spiperone) Radioligand->Binding Test_Compound Test Compound (5,7-Difluoro-THN-Amine) Test_Compound->Binding Displaces Signal Measured Radioactivity Binding->Signal Determines

References

A Comparative Guide to the Reactivity of Fluorinated Tetralin Building Blocks in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of positional isomers of fluorinated tetralin, specifically focusing on their behavior in electrophilic aromatic substitution (EAS) reactions. The introduction of a fluorine atom onto the tetralin scaffold significantly modulates the electron density of the aromatic ring, thereby influencing both the rate and regioselectivity of reactions crucial for further functionalization. Understanding these differences is paramount for the rational design and synthesis of novel tetralin-based molecules in medicinal chemistry and materials science. This document presents illustrative data for electrophilic nitration, a foundational EAS reaction, to highlight these distinctions.

Introduction: Electronic Effects in Fluorinated Tetralins

The tetralin scaffold consists of a benzene ring fused to a cyclohexane ring. The fused aliphatic ring acts as an electron-donating group (EDG), activating the aromatic ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions (the alpha positions, C5 and C8, and the beta position, C6, relative to the fusion).

When a fluorine atom is introduced, its high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring and slows the rate of electrophilic substitution.[1] However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M).[1] While this resonance effect is weaker than its inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. The interplay between the activating fused ring and the deactivating but directing fluorine atom determines the ultimate reactivity and product distribution.

Comparative Reactivity in Electrophilic Nitration

To illustrate the impact of fluorine's position, we compare the expected outcomes of the mononitration of 5-Fluorotetralin and 6-Fluorotetralin. The reaction involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

  • In 5-Fluorotetralin , the fluorine is at an alpha-position. The activating fused ring strongly directs to the other alpha-position (C8) and the beta-position (C6). The fluorine atom directs incoming electrophiles to its ortho (C6) and para (C8) positions. These directing effects are synergistic, strongly favoring substitution at positions C6 and C8.

  • In 6-Fluorotetralin , the fluorine is at a beta-position. The activating fused ring directs to the alpha-positions (C5 and C8). The fluorine atom directs to its ortho-positions (C5 and C7). The directing vectors are therefore more complex, leading to a potentially broader product distribution.

The following table summarizes the illustrative quantitative data for the product distribution in the electrophilic mononitration of these two isomers.

Starting MaterialProductPosition of Nitro GroupPredicted Yield (%)
5-Fluorotetralin 5-Fluoro-8-nitro-1,2,3,4-tetrahydronaphthaleneC8 (ortho to alkyl, para to F)65%
5-Fluoro-6-nitro-1,2,3,4-tetrahydronaphthaleneC6 (beta to alkyl, ortho to F)30%
Other Isomers-<5%
6-Fluorotetralin 6-Fluoro-5-nitro-1,2,3,4-tetrahydronaphthaleneC5 (alpha to alkyl, ortho to F)55%
6-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthaleneC7 (beta to alkyl, ortho to F)25%
6-Fluoro-8-nitro-1,2,3,4-tetrahydronaphthaleneC8 (alpha to alkyl, meta to F)15%
Other Isomers-<5%

Detailed Experimental Protocol: Mononitration of a Fluorinated Tetralin

This protocol provides a representative method for the electrophilic nitration of a fluorinated tetralin building block.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The reaction is exothermic and requires careful temperature control.

Materials:

  • Fluorinated tetralin (e.g., 5-Fluorotetralin) (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, ice bath

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add concentrated sulfuric acid (2.5 eq).[3] Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add concentrated nitric acid (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.[3]

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated tetralin (1.0 eq) in a minimal amount of dichloromethane. Cool this flask to 0 °C in an ice bath.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the fluorinated tetralin.[3] Maintain the internal temperature between 0 and 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto a stirred mixture of crushed ice and water to quench the reaction.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product mixture by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the isomers.

Mandatory Visualizations

The following diagram illustrates a generalized experimental workflow for the comparative analysis of fluorinated tetralin reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis S1 5-Fluorotetralin (Isomer A) R1 Nitration of A 0°C to RT S1->R1 S2 6-Fluorotetralin (Isomer B) R2 Nitration of B 0°C to RT S2->R2 NM Prepare Nitrating Mix (HNO3 / H2SO4) NM->R1 NM->R2 W1 Quench & Extract R1->W1 W2 Quench & Extract R2->W2 P1 Column Chromatography (Isolate Products A_i) W1->P1 P2 Column Chromatography (Isolate Products B_i) W2->P2 A1 Characterize Products (NMR, MS) P1->A1 P2->A1 A2 Determine Yields & Product Ratios A1->A2 Comp Compare Reactivity & Selectivity A2->Comp

References

Assessing the Impact of Fluorine Substitution on Tetralin Amine Basicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the basicity of 2-aminotetralin and its fluoro-substituted derivatives. Understanding the influence of fluorination on the physicochemical properties of pharmacologically active molecules is crucial for rational drug design and development. The strategic placement of fluorine atoms can significantly alter a compound's basicity (pKa), which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The Inductive Effect of Fluorine on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The introduction of a fluorine atom, a highly electronegative element, onto the tetralin scaffold exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, consequently, on the amino group. As a result, the lone pair of electrons on the nitrogen becomes less available for protonation, leading to a decrease in the basicity of the amine. This is reflected in a lower pKa value for the fluoro-substituted analogues compared to the parent 2-aminotetralin.

Comparative Basicity Data

CompoundStructurePredicted/Expected pKa
2-Aminotetralin1,2,3,4-tetrahydronaphthalen-2-amine~10.50[1]
5-Fluoro-2-aminotetralin5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine< 10.50
6-Fluoro-2-aminotetralin6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine< 10.50
7-Fluoro-2-aminotetralin7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine< 10.50
8-Fluoro-2-aminotetralin8-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine< 10.50

Note: The pKa values for the fluoro-substituted compounds are expected trends. The actual values would require experimental determination.

Experimental Protocols for pKa Determination

The pKa of amines can be accurately determined using several experimental techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods.

Potentiometric Titration

This is a classic and widely used method for pKa determination.

Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/co-solvent mixture if the compound has low aqueous solubility.

    • Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the amine solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half of this volume.

¹⁹F NMR Spectroscopy for pKa Determination

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and sensitive method for pKa determination.

Principle: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. As the amine group is protonated or deprotonated, the electron density around the fluorine atom changes, leading to a shift in its resonance frequency in the ¹⁹F NMR spectrum. By monitoring this chemical shift as a function of pH, the pKa can be determined.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the fluorinated amine.

    • Dissolve a small, constant amount of the fluorinated amine in each buffer solution.

  • NMR Data Acquisition:

    • Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

    • Record the chemical shift of the fluorine signal for each pH value.

  • Data Analysis:

    • Plot the ¹⁹F chemical shift (δ) against the pH of the solution.

    • The resulting data will form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fitting function) to determine the pKa, which corresponds to the inflection point of the curve.

Logical Relationship of Fluorine Substitution and Basicity

The following diagram illustrates the causal relationship between fluorine substitution and the decrease in the basicity of tetralin amines.

Fluorine_Effect_on_Basicity cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect F_Sub Fluorine Substitution Inductive_Effect Strong Electron-Withdrawing Inductive Effect (-I) F_Sub->Inductive_Effect leads to Electron_Density Reduced Electron Density on Amino Group Inductive_Effect->Electron_Density causes Lone_Pair Decreased Availability of Nitrogen Lone Pair Electron_Density->Lone_Pair results in Basicity Lower Basicity Lone_Pair->Basicity leads to pKa Lower pKa Value Basicity->pKa is reflected in

Impact of Fluorine on Amine Basicity

This guide highlights the fundamental principle of how fluorine substitution modulates the basicity of tetralin amines. For drug development professionals, this understanding is key to fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities. The provided experimental protocols offer a starting point for the empirical determination of pKa values, which is essential for building accurate structure-activity relationships.

References

Comparative In Vitro Evaluation of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine derivatives, comparing their potential pharmacological activities with related compounds based on available experimental data.

The 1,2,3,4-tetrahydronaphthalen-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Fluorination is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comparative overview of the potential in vitro evaluation of this compound derivatives, drawing parallels with structurally related compounds for which experimental data is available.

Comparative Analysis of Biological Activity

While specific in vitro data for this compound derivatives is limited in publicly available literature, the broader class of tetrahydronaphthalen-1-amine derivatives has been extensively studied. These compounds are primarily known for their interaction with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Inhibition of these transporters is a key mechanism for the treatment of various central nervous system (CNS) disorders, including depression and anxiety.[1][2]

Based on the structure-activity relationships of related analogs, the 5,7-difluoro substitution pattern is anticipated to influence the potency and selectivity of these derivatives towards monoamine transporters. Fluorine atoms can alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding affinity and improved metabolic stability. For comparison, other substituted tetrahydronaphthalene derivatives have shown a range of activities, from selective serotonin reuptake inhibitors (SSRIs) to dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

Table 1: Potential In Vitro Activities of Substituted 1,2,3,4-tetrahydronaphthalen-1-amine Derivatives

Compound ClassPrimary Molecular Target(s)Key In Vitro ReadoutsPotential Therapeutic Application
This compound Derivatives (Hypothesized) SERT, NET, DATBinding Affinity (Ki), Uptake Inhibition (IC50)Antidepressant, Anxiolytic
Phenyl-substituted aminotetralinsSigma-like neuromodulatory receptor, Tyrosine HydroxylaseReceptor Binding Affinity, Enzyme Activity ModulationNeuromodulation, Dopamine Function Modulation[3]
Pyrrolidine-substituted derivativesSERT, NETBinding Affinity (Ki), Neurotransmitter Uptake InhibitionAntidepressant, Analgesic[1]
1-Amino-1,2,3,4-tetrahydronaphthalen-2-olsNot fully characterizedBehavioral assays (antidepressant, anorexigenic)Antidepressant, Anorexigenic[4]
5,6-Dihydroxytryptamine derivatives with fluorine substitutionSerotonergic uptake systemAntagonism of [3H]5-HT uptakeNeurochemical research tools[5]

Experimental Protocols for In Vitro Evaluation

To characterize the pharmacological profile of this compound derivatives, a series of in vitro assays are essential. The following protocols are based on standard methodologies used for evaluating monoamine reuptake inhibitors.

Radioligand Binding Assays for Monoamine Transporters (SERT, NET, DAT)

This assay determines the binding affinity (Ki) of the test compounds for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Methodology:

  • Cell Culture: HEK293 cells expressing human SERT, NET, or DAT are seeded into 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) and unlabeled neurotransmitter is added to initiate uptake.

  • Uptake Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed.

  • Scintillation Counting: The amount of radiolabeled neurotransmitter taken up by the cells is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine Derivatives Binding Radioligand Binding Assays (SERT, NET, DAT) Synthesis->Binding Uptake Neurotransmitter Uptake Inhibition Assays Synthesis->Uptake Analysis Determine Ki and IC50 Values Binding->Analysis Selectivity Selectivity Profiling (Other Receptors/Transporters) Uptake->Selectivity Uptake->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: Experimental workflow for the in vitro evaluation of novel compounds.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (Serotonin/Norepinephrine) Transporter Monoamine Transporter (SERT/NET) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Vesicle Synaptic Vesicle Vesicle->NT Release Signal Signal Transduction Receptor->Signal Compound 5,7-Difluoro-1,2,3,4- tetrahydronaphthalen-1-amine Derivative Compound->Transporter Inhibition

Caption: Proposed mechanism of action at the monoamine transporter.

References

comparing synthetic routes for different fluorinated tetralin amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Fluorinated 2-aminotetralins are a class of compounds with significant potential in drug discovery, acting on various central nervous system targets. This guide provides a comparative overview of the primary synthetic routes to chiral fluorinated 2-aminotetralin derivatives, focusing on both chemical and chemoenzymatic strategies. Experimental data from the literature is presented to facilitate the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

Two principal strategies for the asymmetric synthesis of fluorinated 2-aminotetralins are presented: a purely chemical approach via diastereoselective crystallization or chiral chromatography, and a chemoenzymatic approach employing imine reductases (IREDs) for the key stereoselective amination step. The choice of strategy often depends on the desired enantiopurity, scalability, and the availability of starting materials and biocatalysts.

ParameterChemical Synthesis (Route 1)Chemoenzymatic Synthesis (Route 2)
Key Reaction Reductive AminationEnzymatic Reductive Amination
Chirality Source Chiral Resolving Agent / Chiral ChromatographyImine Reductase (IRED)
Typical Overall Yield 40-60%60-80%[1]
Enantiomeric Excess (e.e.) >98% (after resolution)>99%[2]
Scalability Readily scalableScalable, requires enzyme production/procurement
Substrate Scope Broad, dependent on reducing agent toleranceDependent on enzyme's substrate specificity
Reagents & Conditions NaBH(OAc)₃ or H₂/Pd-C, often harsh conditionsMild aqueous conditions, ambient temperature
Environmental Impact Higher, use of organic solvents and metal catalystsLower, "greener" process

Synthetic Pathways Overview

The synthesis of chiral fluorinated 2-aminotetralins generally commences from the corresponding fluorinated 2-tetralone. The introduction of the fluorine atom onto the aromatic ring is typically achieved through electrophilic fluorination of a suitable precursor or by starting from a commercially available fluorinated aromatic compound.

Route 1: Chemical Synthesis via Reductive Amination and Chiral Resolution

This classical approach involves the formation of a racemic mixture of the fluorinated 2-aminotetralin, followed by resolution to obtain the desired enantiomer.

A Fluorinated 2-Tetralone B Racemic Fluorinated 2-Aminotetralin A->B Reductive Amination (e.g., NH₃, NaBH(OAc)₃) C Diastereomeric Salts B->C Resolution with Chiral Acid D Enantiopure Fluorinated 2-Aminotetralin C->D Separation & Deprotection

Caption: Chemical synthesis of enantiopure fluorinated 2-aminotetralins.

Route 2: Chemoenzymatic Synthesis via Asymmetric Reductive Amination

This modern approach utilizes an imine reductase to directly produce the chiral amine from the prochiral ketone, offering high enantioselectivity in a single step.[1][2]

A Fluorinated 2-Tetralone B Enantiopure Fluorinated 2-Aminotetralin A->B Enzymatic Reductive Amination (IRED, Amine Source, Cofactor)

Caption: Chemoenzymatic synthesis of enantiopure fluorinated 2-aminotetralins.

Experimental Protocols

Route 1: General Protocol for Chemical Reductive Amination

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Fluorinated 2-tetralone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the fluorinated 2-tetralone in the chosen solvent, add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the racemic fluorinated 2-aminotetralin.

  • The racemic amine is then resolved into its enantiomers by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or by chiral HPLC.

Route 2: General Protocol for Chemoenzymatic Reductive Amination

This protocol is based on the use of an imine reductase and a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.[2]

Materials:

  • Fluorinated 2-tetralone (e.g., 50 mM)

  • Amine source (e.g., methylamine, 10 eq)

  • Imine Reductase (IRED) (e.g., 1-5 mg/mL)

  • Glucose Dehydrogenase (GDH) (e.g., 0.5-1 mg/mL)

  • NADP⁺ (e.g., 1 mM)

  • D-Glucose (1.5 eq)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, prepare a buffered solution containing D-glucose and NADP⁺.

  • Add the IRED and GDH to the buffer and gently swirl to dissolve.

  • Add the fluorinated 2-tetralone (a co-solvent like DMSO may be used sparingly if needed).

  • Add the amine source to the reaction mixture.

  • Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours. Monitor the reaction progress by GC or HPLC.

  • After completion, basify the reaction mixture to pH > 10.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

The synthesis of enantiopure fluorinated tetralin amines can be successfully achieved through both traditional chemical methods and modern chemoenzymatic approaches. While chemical synthesis offers broad applicability, it often requires a resolution step to achieve high enantiopurity. In contrast, chemoenzymatic reductive amination provides a direct and highly stereoselective route to the desired chiral amines under mild conditions, aligning with the principles of green chemistry. The choice of the optimal synthetic route will depend on factors such as the specific target molecule, desired scale, and the availability of biocatalysts. This guide provides the foundational information for researchers to make an informed decision based on their specific project needs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its nature as a fluorinated aromatic amine, this compound is treated as hazardous chemical waste and requires careful management from collection to final disposal.

Immediate Safety and Handling

Under no circumstances should this compound be disposed of down the drain or mixed with general waste.[1] It must be segregated from other waste streams to prevent potentially hazardous reactions.[1] Personnel handling this chemical waste must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

Waste Segregation and Storage

Proper segregation is a critical first step in the safe disposal of this compound. Waste should be stored in a designated, properly labeled, and sealed container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as acids and oxidizing agents.[1]

Item Specification Purpose
Waste Container Compatible with chemical waste (e.g., glass bottle for solvents, plastic for aqueous solutions).[2]To prevent leaks and reactions.
Container Label Clearly marked with "Hazardous Waste," the full chemical name, and relevant hazard symbols (e.g., toxic, environmental hazard).[1][2]To ensure safe handling, transport, and treatment.
Storage Location Designated satellite accumulation area for hazardous waste.[1]To prevent unauthorized access and ensure proper containment.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Collect any solid residues, contaminated labware (e.g., weighing boats, pipette tips), and used PPE in the designated hazardous waste container.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Spill and Decontamination:

    • In the event of a spill, contain it using an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent or cleaning solution, and collect all cleaning materials as hazardous waste.[1]

    • Report any spills to your laboratory supervisor and EHS office.[1]

  • Final Disposal:

    • Arrange for the pickup of the hazardous waste by contacting your institution's EHS office.[1]

    • Provide an accurate description of the waste to the EHS personnel.[1] Most hazardous laboratory waste is ultimately incinerated at a permitted facility.

Disposal Workflow

A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Solid Waste Container (Labeled Hazardous Waste) C->D E Liquid Waste Container (Labeled Hazardous Waste) C->E F Store in Designated Cool, Dry, Well-Ventilated Area D->F E->F G Contact Institutional EHS Office for Pickup F->G H End: Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Proper handling of specialized chemical reagents is the cornerstone of laboratory safety and experimental success. This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods for this compound, a compound requiring careful management due to its chemical properties.

Personal Protective Equipment (PPE): A Tabulated Overview

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[1]To prevent skin contact. Given the fluorinated nature of the compound, standard latex gloves may not provide adequate protection.
Eye and Face Protection Tightly sealed safety goggles and a face shield.[1][2]To protect against splashes and potential vapors. A face shield offers an additional layer of protection for the entire face.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][5]To avoid inhalation of any potential vapors or aerosols.
Protective Clothing Flame-resistant lab coat, full-length pants, and closed-toe shoes.[1]To protect skin from accidental spills and splashes.

Experimental Protocols: Safe Handling from Receipt to Disposal

The following step-by-step procedures are designed to minimize risk and ensure the safe handling of this compound throughout the experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Keep the container tightly closed when not in use.[3]

2. Preparation and Use:

  • All handling of the solid or solutions of the compound must be conducted within a certified chemical fume hood.

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • When weighing, use a containment system (e.g., a weighing boat or enclosed balance) to minimize the risk of generating dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[6]

  • Collect the absorbed material into a sealed container for proper disposal.[6]

  • For larger spills, evacuate the area and contact the appropriate safety personnel.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare Work Area B->C D Weigh Compound C->D Proceed to handling E Prepare Solution D->E F Perform Experiment E->F G Segregate Waste F->G Experiment complete H Decontaminate Surfaces G->H I Dispose via EHS H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.